Decanoyl-L-carnitine chloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C17H34ClNO4 |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 |
InChI-Schlüssel |
KETNUEKCBCWXCU-XFULWGLBSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Beta-Oxidation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a critical intermediate in the intricate process of mitochondrial fatty acid beta-oxidation (FAO). Its primary role is to serve as the transport form of decanoic acid (a ten-carbon fatty acid) across the inner mitochondrial membrane, a barrier impermeable to acyl-CoA molecules.[1][2][3] This transport is essential for the subsequent catabolism of the fatty acid within the mitochondrial matrix to produce acetyl-CoA, which fuels the Krebs cycle and oxidative phosphorylation for ATP generation.[2][3][4] Recent studies have further illuminated its potential therapeutic roles, demonstrating that supplementation with decanoylcarnitine can enhance FAO, activate key regulatory pathways like the PPAR signaling pathway, and ameliorate mitochondrial dysfunction in certain pathological states.[5] This guide provides an in-depth examination of the biochemical function of decanoyl-L-carnitine, presents quantitative data from relevant studies, details key experimental protocols, and visualizes the associated metabolic and experimental pathways.
The Core Mechanism: Decanoyl-L-carnitine in the Carnitine Shuttle
The entry of long- and medium-chain fatty acids into the mitochondrial matrix for oxidation is mediated by the carnitine shuttle, a transport system involving three key proteins.[6][7][8]
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytosolic decanoyl-CoA (the activated form of decanoic acid) and free L-carnitine into decanoyl-L-carnitine and Coenzyme A (CoA).[2][9]
-
Carnitine-Acylcarnitine Translocase (CACT): Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free L-carnitine.[6][10]
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting decanoyl-L-carnitine and a mitochondrial CoA molecule back into decanoyl-CoA and free L-carnitine.[2][9][10]
Once reformed in the matrix, decanoyl-CoA is a substrate for the mitochondrial beta-oxidation spiral, where it undergoes sequential rounds of oxidation, hydration, dehydrogenation, and thiolysis, yielding acetyl-CoA.
Quantitative Data and Observed Effects
While specific enzyme kinetic data (Km, Vmax) for decanoyl-L-carnitine with human CPT and CACT enzymes are not extensively detailed in recent literature, studies have quantified its effects on related metabolic pathways and enzyme expression.
| Finding / Effect | System / Model | Key Methodology | Reference |
| CPT1A Activation | In vivo (mouse model of HBV infection) and in vitro (hepatocytes) | Proteomic Analysis, Western Blot | [5] |
| Improved Fatty Acid Metabolism | Mouse model of HBV infection | Proteomic Analysis | [5] |
| Repair of Mitochondrial Dysfunction | Mouse model of HBV infection | Analysis of mitochondrial function | [5] |
| Stimulation of PPAR Signaling | Mouse model of HBV infection | Proteomic Analysis, Western Blot | [5] |
| Increased Levels in Stroke Patients | Human plasma (stroke patients with high-risk patent foramen ovale-related shunt) | Metabolomic Analysis | [11] |
Key Experimental Protocols
Investigating the role of decanoyl-L-carnitine involves precise measurement of acylcarnitine profiles and mitochondrial function.
Protocol: Acylcarnitine Profiling by LC-MS/MS
This protocol provides a method for the quantification of decanoyl-L-carnitine and other acylcarnitines in biological samples.[12][13][14]
-
Sample Preparation & Extraction:
-
For tissues (e.g., liver, heart), weigh approximately 5 mg of frozen tissue and homogenize in 1 mL of a cold 80:20 methanol/water solution.[14][15]
-
For plasma or whole blood, use 8-17 µL of the sample.[14][15]
-
Add an internal standard mix containing isotopically labeled acylcarnitines (e.g., 2H3-C8-carnitine, 2H3-C16-carnitine) to the extraction solvent for accurate quantification.[12]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet debris.[14][15]
-
Collect the supernatant for analysis.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To increase signal intensity, acylcarnitines can be derivatized using 3-nitrophenylhydrazine (3NPH).[14][15]
-
Sequentially add 3NPH, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine to the supernatant.[15]
-
Incubate at 30°C for 30 minutes.[15]
-
Lyophilize the samples and reconstitute them in an appropriate solvent (e.g., 30 µL of water) before injection.[15]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 or C8 UHPLC column for separation.
-
Mobile Phases: Employ a gradient elution using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole or high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and its labeled internal standard.[13]
-
-
Data Analysis:
-
Quantify the concentration of decanoyl-L-carnitine by comparing its peak area to that of the corresponding internal standard against a calibration curve.
-
Normalize data to the initial sample amount (e.g., tissue weight or protein concentration).[12]
-
Protocol: Measurement of Mitochondrial Beta-Oxidation Rate
This assay measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells.
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., liver, muscle) using differential centrifugation.
-
Incubation: Resuspend isolated mitochondria in a respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA).
-
Substrate Addition: Initiate the reaction by adding a radiolabeled fatty acid substrate (e.g., [1-14C]decanoic acid) along with L-carnitine and CoA to allow for the formation of decanoyl-L-carnitine.
-
Reaction & Measurement:
-
Incubate at 37°C for a defined period. The beta-oxidation of [1-14C]decanoic acid will produce 14C-labeled acetyl-CoA, which is further metabolized.
-
The rate of oxidation is commonly determined by measuring the production of 14CO2 (if the Krebs cycle is active) or acid-soluble metabolites.
-
Alternatively, a non-radioactive method can be used by measuring the rate of oxygen consumption with a high-resolution respirometer or the reduction of NAD+ to NADH spectrophotometrically.
-
-
Data Analysis: Calculate the rate of beta-oxidation as nmol of substrate oxidized per minute per mg of mitochondrial protein.
Visualizations: Pathways and Workflows
Mitochondrial Fatty Acid Beta-Oxidation Pathway
References
- 1. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 2. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acylcarnitine Profiling [bio-protocol.org]
- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 15. journals.plos.org [journals.plos.org]
Decanoyl-L-Carnitine Chloride: A Putative Modulator of Cholinergic Signaling in Neuronal Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is recognized as an intermediate in lipid metabolism. While commercially available information has suggested its role as a cholinergic agonist, a thorough review of the scientific literature indicates a more nuanced and likely indirect role in modulating cholinergic neurotransmission within neuronal cells. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing parallels with related acylcarnitines, and outlines experimental frameworks to further elucidate its specific mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents targeting the cholinergic system.
While direct evidence for this compound as a classical cholinergic agonist remains to be firmly established, its structural similarity to acetyl-L-carnitine, a well-studied neuromodulatory compound, suggests potential indirect effects on acetylcholine synthesis, release, and receptor function. Acylcarnitines, as a class of molecules, are known to play significant roles in neuronal bioenergetics, membrane stability, and signaling pathways, all of which can influence cholinergic activity.
Quantitative Data Summary
| Parameter | Receptor/Channel/Enzyme | Cell Type | Experimental Value | Reference |
| Binding Affinity (Ki) | Muscarinic M1 Receptor | SH-SY5Y | To be determined | N/A |
| Muscarinic M2 Receptor | CHO-K1 (transfected) | To be determined | N/A | |
| Nicotinic α7 Receptor | PC12 | To be determined | N/A | |
| Nicotinic α4β2 Receptor | HEK293 (transfected) | To be determined | N/A | |
| Functional Potency (EC50) | Intracellular Ca2+ Mobilization | SH-SY5Y | To be determined | N/A |
| Acetylcholine Release | Primary Cortical Neurons | To be determined | N/A | |
| Enzyme Inhibition (IC50) | Acetylcholinesterase (AChE) | Purified Human AChE | To be determined | N/A |
Potential Signaling Pathways and Mechanisms of Action
The cholinergic effects of this compound are likely to be multifaceted and may involve several indirect mechanisms rather than direct receptor agonism. Based on the known functions of other long-chain acylcarnitines, the following signaling pathways are proposed as primary targets for investigation.
Modulation of Acetylcholine Synthesis and Release
Long-chain acylcarnitines can influence the availability of acetyl-CoA, a critical precursor for acetylcholine synthesis. By participating in fatty acid metabolism within the mitochondria, decanoyl-L-carnitine could modulate the cellular energy status and the pool of acetyl-CoA available for the choline acetyltransferase (ChAT) reaction in the cytoplasm. Furthermore, alterations in membrane fluidity and composition caused by the incorporation of long-chain acylcarnitines could affect the processes of synaptic vesicle trafficking and exocytosis, thereby influencing acetylcholine release.
Figure 1. Proposed indirect mechanism of this compound on acetylcholine synthesis.
Allosteric Modulation of Cholinergic Receptors
Long-chain acylcarnitines are amphipathic molecules that can partition into cellular membranes. This interaction with the lipid bilayer could induce conformational changes in transmembrane proteins, including nicotinic and muscarinic acetylcholine receptors. Such allosteric modulation could either potentiate or inhibit the response of these receptors to acetylcholine, thereby fine-tuning cholinergic signaling without direct binding to the agonist recognition site.
Effects on Intracellular Calcium Homeostasis
Cholinergic signaling is intricately linked to intracellular calcium (Ca2+) dynamics. Activation of certain muscarinic receptor subtypes leads to the release of Ca2+ from intracellular stores, while activation of nicotinic receptors, which are ligand-gated ion channels, can directly increase intracellular Ca2+ through influx. Long-chain acylcarnitines have been shown to affect cellular calcium homeostasis by interacting with ion channels and pumps. Any modulation of Ca2+ signaling by decanoyl-L-carnitine would, in turn, impact a wide array of downstream cellular processes, including neurotransmitter release and gene expression.
Chemical structure and properties of Decanoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride is a synthetically derived acylcarnitine that plays a significant role in cellular energy metabolism. As an ester of L-carnitine and decanoic acid, it is intrinsically linked to the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step in β-oxidation and subsequent ATP production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and quantitative analysis are presented, alongside an exploration of its interaction with key metabolic signaling pathways, namely the Carnitine Palmitoyltransferase (CPT) system and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a quaternary ammonium salt. The chemical structure consists of an L-carnitine molecule esterified with a ten-carbon fatty acid, decanoic acid. The positive charge on the quaternary nitrogen is balanced by a chloride anion.
Chemical Identifiers:
-
IUPAC Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride[1]
-
CAS Number: 14919-36-9[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Appearance | White solid / Free flowing white crystalline powder | [1][2] |
| Solubility | Soluble in water (<35.19 mg/mL), DMF (20 mg/mL), and Ethanol (20 mg/mL) | [1][4] |
| Storage Conditions | Desiccate at room temperature or store at ≤ 4°C | [1][2] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the trimethylammonium group, the methylene and methine protons of the carnitine backbone, and the aliphatic protons of the decanoyl chain. |
| ¹³C NMR | The carbon NMR spectrum shows distinct peaks corresponding to the carbonyl carbon of the ester, the quaternary ammonium carbons, and the carbons of the carnitine and decanoyl moieties. |
| Mass Spectrometry | Mass spectrometric analysis typically shows a parent ion corresponding to the Decanoyl-L-carnitine cation. |
Biological Significance and Mechanism of Action
Decanoyl-L-carnitine is an important intermediate in the metabolism of medium-chain fatty acids. Its primary biological role is to facilitate the transport of decanoic acid from the cytoplasm into the mitochondrial matrix, where it can undergo β-oxidation to produce acetyl-CoA. This process is essential for cellular energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.
The mechanism involves the Carnitine Palmitoyltransferase (CPT) system, which consists of two enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. Decanoyl-CoA in the cytoplasm is converted to Decanoyl-L-carnitine by CPT1. Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once in the mitochondrial matrix, CPT2 converts Decanoyl-L-carnitine back to Decanoyl-CoA and free L-carnitine. The regenerated Decanoyl-CoA can then enter the β-oxidation pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-carnitine with decanoyl chloride.
Materials:
-
L-carnitine hydrochloride
-
Decanoyl chloride
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert gas (e.g., nitrogen, argon)
-
Stirring apparatus
-
Reaction vessel with a reflux condenser
Procedure:
-
Suspend L-carnitine hydrochloride in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add decanoyl chloride to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and collect the product by filtration.
-
Wash the crude product with a cold solvent to remove unreacted starting materials.
-
Dry the final product under a vacuum.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection in the range of 200-220 nm.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways
This compound is a key player in fatty acid metabolism, and its effects are mediated through its interaction with the Carnitine Palmitoyltransferase (CPT) system and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.
Carnitine Palmitoyltransferase (CPT) System Workflow
The CPT system is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. Decanoyl-L-carnitine is a direct substrate in this pathway.
Caption: Workflow of Decanoyl-L-carnitine in the CPT system.
PPAR Signaling Pathway Activation
L-carnitine and its acyl derivatives can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.
Caption: Activation of the PPAR signaling pathway.
Conclusion
This compound is a molecule of significant interest in the study of fatty acid metabolism and cellular energetics. Its well-defined chemical structure and properties, coupled with its integral role in mitochondrial fatty acid transport, make it a valuable tool for researchers. The provided experimental protocols for its synthesis and analysis offer a practical guide for its application in a laboratory setting. Furthermore, the elucidation of its involvement in the CPT and PPAR signaling pathways provides a deeper understanding of its biological functions and its potential as a therapeutic agent in metabolic disorders. This technical guide serves as a foundational resource for further investigation and application of this compound in scientific research and drug development.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 3. rndsystems.com [rndsystems.com]
- 4. CH642619A5 - ACIL CARNITINE ESTERS, PROCEDURE FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. - Google Patents [patents.google.com]
Decanoyl-L-Carnitine Chloride: A Technical Guide to its Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport and oxidation of fatty acids.[1][2] As a medium-chain acylcarnitine, it is an important intermediate in the carnitine shuttle system, which facilitates the movement of fatty acids into the mitochondrial matrix for β-oxidation.[3][4] This technical guide provides an in-depth analysis of this compound's involvement in metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and professionals in drug development.
Core Metabolic Pathway: The Carnitine Shuttle
The primary function of decanoyl-L-carnitine is intrinsically linked to the carnitine shuttle , a vital transport system that moves long-chain fatty acids from the cytoplasm into the mitochondria, where β-oxidation occurs.[5][6] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters.[5][7] The carnitine shuttle circumvents this barrier through a series of enzymatic steps:
-
Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoA) by acyl-CoA synthetase.
-
Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester, such as decanoyl-L-carnitine.[8]
-
Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).[9]
-
Regeneration of Acyl-CoA: Inside the matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the acyl group from the acylcarnitine back to CoA, regenerating the acyl-CoA.[8]
-
β-Oxidation: The reformed acyl-CoA is now available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production through the citric acid cycle and oxidative phosphorylation.[3]
The free carnitine molecule released in the matrix is transported back to the cytoplasm by CACT in exchange for an incoming acylcarnitine, allowing the cycle to continue.
Quantitative Data on Decanoyl-L-carnitine
The concentration of decanoyl-L-carnitine and other acylcarnitines in biological fluids is a critical diagnostic marker for various inborn errors of metabolism. Alterations in these levels can indicate defects in fatty acid oxidation pathways.
| Analyte | Specimen | Condition | Concentration Range (µM) | Reference(s) |
| Decanoyl-L-carnitine | Blood | Celiac Disease (Adult) | 0.103 ± 0.008 | [10] |
| Plasma | Epicardial Artery Disease | 0.00 (0.00–0.37) | [11] | |
| Plasma | Normal Coronary Angiogram | 0.36 (0.19–0.44) | [11] | |
| Octanoyl-carnitine (C8) | Serum | MCAD Deficiency (Genotype A) | - | [12] |
| Serum | MCAD Deficiency (Genotype B) | Significantly lower than Genotype A | [12] | |
| Serum | MCAD Deficiency (Genotype C) | Significantly lower than Genotype A | [12] | |
| Acetyl-L-carnitine (C2) | Serum | Healthy Subjects | 5.547 ± 1.308 | [13] |
| Serum | Subjective Memory Complaint | 4.343 ± 0.869 | [13] | |
| Serum | Mild Cognitive Impairment | 4.013 ± 0.526 | [13] | |
| Serum | Alzheimer's Disease | 3.529 ± 0.639 | [13] |
Note: Data presented as mean ± SD or median (interquartile range) as reported in the cited literature.
Experimental Protocols
Acylcarnitine Profiling by LC-MS/MS from Dried Blood Spots (DBS)
This protocol outlines a common method for the extraction and analysis of acylcarnitines, including decanoyl-L-carnitine, from dried blood spots.
Materials:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Manual or automated DBS puncher (3.0 - 3.5 mm diameter)
-
96-well microplate
-
Methanol
-
Acetonitrile
-
Formic acid
-
Stable isotope-labeled internal standards (e.g., decanoyl-L-carnitine-d3)[14]
-
LC-MS/MS system (e.g., Agilent Triple Quadrupole LC/MS)[15]
Procedure:
-
Sample Punching: Punch a 3.0 mm to 3.5 mm disc from the dried blood spot into a well of a 96-well microplate.[2][16]
-
Extraction: Add 100-200 µL of an extraction solution (typically methanol or an acetonitrile/water mixture) containing the stable isotope-labeled internal standards to each well.[2][15]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature with gentle shaking.[2][16]
-
Supernatant Transfer: Carefully transfer the supernatant (the liquid extract) to a new 96-well plate.
-
Drying: Evaporate the solvent to dryness under a stream of warm air or nitrogen.[16]
-
Derivatization (Optional but common): For improved sensitivity and chromatographic performance, derivatization can be performed. A common method involves adding a solution of butanolic HCl and incubating at 60°C for 30 minutes, followed by drying.[15]
-
Reconstitution: Reconstitute the dried residue in a suitable solvent, such as 100 µL of a methanol/water mixture (e.g., 80:20), prior to injection into the LC-MS/MS system.[15]
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. A reverse-phase column (e.g., C18) is often used for separation.[17] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each acylcarnitine based on its precursor and product ion masses.
In Vitro Fatty Acid Oxidation (FAO) Assay
This protocol provides a general method to measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria, which can be used to assess the impact of decanoyl-L-carnitine supplementation or to study metabolic defects.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes) or isolated mitochondria
-
Assay buffer
-
Substrate solution containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA)
-
L-carnitine
-
Reaction stoppers (e.g., perchloric acid)
-
Scintillation cocktail and counter
Procedure:
-
Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria at a known concentration.
-
Pre-incubation: Pre-incubate the cell/mitochondria suspension in the assay buffer.
-
Initiation of Reaction: Start the reaction by adding the substrate solution containing the radiolabeled fatty acid and L-carnitine. Decanoyl-L-carnitine could be added at this stage to investigate its specific effects.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates macromolecules and intact lipids.
-
Separation of Products: Centrifuge the samples to pellet the precipitated material. The supernatant will contain the acid-soluble metabolites (ASMs), which are the products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the rate of fatty acid oxidation.
References
- 1. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 2. it.restek.com [it.restek.com]
- 3. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carnitine analysis in normal human red blood cells, plasma, and muscle tissue [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 11. mdpi.com [mdpi.com]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia | PLOS One [journals.plos.org]
- 14. caymanchem.com [caymanchem.com]
- 15. agilent.com [agilent.com]
- 16. zivak.com [zivak.com]
- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Endogenous Synthesis and Regulation of Medium-Chain Acylcarnitines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acylcarnitines (MCACs) are essential intermediates in cellular energy metabolism, playing a pivotal role in the transport of medium-chain fatty acids (MCFAs) into the mitochondrial matrix for subsequent β-oxidation. The endogenous synthesis and intricate regulation of MCACs are critical for maintaining metabolic homeostasis. Dysregulation of these processes is implicated in a variety of metabolic disorders, including inherited fatty acid oxidation defects and insulin resistance. This technical guide provides a comprehensive overview of the core principles of MCAC synthesis and regulation, detailed experimental protocols for their study, and quantitative data to support further research and drug development in this field.
The Core Pathway of Medium-Chain Acylcarnitine Synthesis
The synthesis of MCACs is a multi-step process that facilitates the transport of MCFAs from the cytoplasm into the mitochondrial matrix. This pathway, often referred to as the carnitine shuttle, involves the coordinated action of several key enzymes and transporters.
1.1. Activation of Medium-Chain Fatty Acids:
The initial step in the process is the activation of MCFAs in the cytoplasm to their corresponding acyl-CoA esters. This reaction is catalyzed by medium-chain acyl-CoA synthetase (MCAS).
1.2. The Carnitine Shuttle:
Once activated, the medium-chain acyl-CoAs are transported into the mitochondria via the carnitine shuttle, which consists of three key components:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of the medium-chain acyl group from acyl-CoA to L-carnitine, forming a medium-chain acylcarnitine.[1] There are different isoforms of CPT1, with CPT1A being the predominant liver isoform and CPT1B found in muscle and heart.[2]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting the acylcarnitine back to acyl-CoA and freeing carnitine within the mitochondrial matrix.
The newly formed medium-chain acyl-CoA then enters the β-oxidation spiral to generate acetyl-CoA, which can be further oxidized in the tricarboxylic acid (TCA) cycle to produce ATP.
1.3. Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD):
Within the mitochondrial matrix, medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme in the β-oxidation of medium-chain fatty acids. A deficiency in MCAD leads to the accumulation of medium-chain acyl-CoAs, which are subsequently converted to their corresponding acylcarnitines and can be detected at elevated levels in the blood and urine.[3][4]
Regulation of Medium-Chain Acylcarnitine Synthesis
The synthesis of MCACs is tightly regulated at multiple levels to match the cell's energy demands and substrate availability. This regulation occurs through hormonal signaling, transcriptional control, and allosteric mechanisms.
2.1. Hormonal Regulation:
-
Insulin: In the fed state, high levels of insulin suppress fatty acid oxidation and, consequently, MCAC synthesis. Insulin can significantly lower the expression of CPT1A and increase its sensitivity to its allosteric inhibitor, malonyl-CoA.[5] A decrease in plasma medium-chain acylcarnitines is observed in response to insulin stimulation.[6][7]
-
Glucagon: During fasting, elevated glucagon levels promote fatty acid oxidation. Glucagon has been shown to increase the transcription rate of the CPT1 gene, leading to higher levels of the enzyme and increased capacity for acylcarnitine synthesis.[8][9] In rats, glucagon injection caused an 8-fold increase in the CPT transcription rate by 90 minutes.[8][9]
-
Thyroid Hormone: Thyroid hormone (T3) is a potent inducer of fatty acid oxidation. It stimulates the expression of the CPT1A gene, leading to a significant increase in CPT1A mRNA levels.[10] In the liver of hyperthyroid rats, CPT1A mRNA abundance can be increased by as much as 40-fold compared to hypothyroid rats.[10] This induction is mediated through thyroid hormone response elements (TREs) in the CPT1A promoter and requires elements within the first intron of the gene.[5][10]
2.2. Transcriptional Regulation:
-
Peroxisome Proliferator-Activated Receptor-γ Coactivator 1α (PGC-1α): PGC-1α is a master regulator of mitochondrial biogenesis and fatty acid oxidation.[11] It coactivates nuclear receptors, such as PPARα, to stimulate the expression of genes involved in fatty acid transport and oxidation, including CPT1.[11][12][13]
-
Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a nuclear receptor that, when activated by fatty acids or fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT1, to upregulate their transcription.[14]
Quantitative Data on Medium-Chain Acylcarnitine Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in medium-chain acylcarnitine synthesis.
Table 1: Enzyme Kinetic Properties
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| CPT1A | Pig Liver | Carnitine | 164 - 216 µmol/L | 1.22 nmol/(min·mg protein) | [15][16] |
| CPT1B | Pig Skeletal Muscle | Carnitine | 480 ± 44 µmol/L | 0.54 nmol/(min·mg protein) | [15][16] |
| CPT1B | Pig (recombinant) | Carnitine | 197 µM | Not Reported | [17] |
Table 2: Concentrations of Medium-Chain Acylcarnitines
| Acylcarnitine | Species | Tissue/Fluid | Condition | Concentration Range | Reference(s) |
| Hexanoylcarnitine (C6) | Human | Plasma | Fasting | ~0.05 - 0.2 µM | [6] |
| Octanoylcarnitine (C8) | Human | Plasma | Fasting | ~0.05 - 0.3 µM | [6] |
| Decanoylcarnitine (C10) | Human | Plasma | Fasting | ~0.05 - 0.3 µM | [6] |
| Dodecanoylcarnitine (C12) | Human | Plasma | Fasting | ~0.05 - 0.2 µM | [6] |
| Medium-Chain (Sum) | Mouse | Liver | Sedentary | ~10-20 nmol/g | [18][19] |
| Medium-Chain (Sum) | Mouse | Soleus Muscle | Sedentary | ~5-10 nmol/g | [18][19] |
| Medium-Chain (Sum) | Mouse | Gastrocnemius Muscle | Sedentary | ~2-5 nmol/g | [18][19] |
Table 3: Regulation of CPT1 Gene Expression
| Regulator | Gene | Tissue/Cell Type | Fold Change in mRNA | Condition | Reference(s) |
| Glucagon | CPT1 | Rat Liver | 4-fold | 90-120 min post-injection | [8][9] |
| Thyroid Hormone (T3) | CPT1A | Rat Liver | 40-fold | Hyperthyroid vs. Hypothyroid | [10] |
| Insulin | CPT1A | - | Suppression | Fed state | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the endogenous synthesis and regulation of medium-chain acylcarnitines.
4.1. Quantification of Acylcarnitines by LC-MS/MS
This protocol describes a common method for the sensitive and specific quantification of acylcarnitines in biological samples.
-
Sample Preparation (from Plasma/Serum):
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for each acylcarnitine to be quantified.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the acylcarnitines, and then re-equilibrate the column. The specific gradient will depend on the range of acylcarnitines being analyzed.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common product ion for all acylcarnitines is m/z 85.
-
-
-
Data Analysis:
-
Quantify the concentration of each acylcarnitine by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to a standard curve prepared with known concentrations of each acylcarnitine.
-
4.2. Carnitine Palmitoyltransferase (CPT) Activity Assay
This protocol describes a radiometric assay to measure the activity of CPT1 in isolated mitochondria.
-
Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., liver, muscle) in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer, L-[3H]carnitine, and palmitoyl-CoA.
-
Initiate the reaction by adding a known amount of isolated mitochondria.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Extract the radiolabeled palmitoylcarnitine product using an organic solvent (e.g., butanol).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
-
Calculation of Activity:
-
Calculate the CPT activity as the amount of radiolabeled product formed per unit of time per milligram of mitochondrial protein.
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Endogenous Synthesis of Medium-Chain Acylcarnitines.
Caption: Regulation of CPT1 Gene Expression.
Caption: LC-MS/MS Workflow for Acylcarnitine Quantification.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma acylcarnitines during insulin stimulation in humans are reflective of age-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma acylcarnitines during insulin stimulation in humans are reflective of age-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of carnitine palmitoyltransferase in vivo by glucagon and insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of carnitine palmitoyltransferase in vivo by glucagon and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thyroid hormone regulates carnitine palmitoyltransferase Ialpha gene expression through elements in the promoter and first intron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PGC-1α as a Pivotal Factor in Lipid and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The transcriptional coactivator PGC-1α is essential for maximal and efficient cardiac mitochondrial fatty acid oxidation and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 16. porkgateway.org [porkgateway.org]
- 17. Pig muscle carnitine palmitoyltransferase I (CPTI beta), with low Km for carnitine and low sensitivity to malonyl-CoA inhibition, has kinetic characteristics similar to those of the rat liver (CPTI alpha) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Muscle and liver-specific alterations in lipid and acylcarnitine metabolism after a single bout of exercise in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of Decanoyl-L-Carnitine Chloride in the Development of Metabolic Disorders: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a significant metabolite in the landscape of metabolic disorders. As an intermediate in fatty acid metabolism, its primary role is to facilitate the transport of decanoic acid into the mitochondria for β-oxidation.[1] However, an accumulation of decanoyl-L-carnitine and other medium-chain acylcarnitines has been increasingly associated with the pathogenesis of several metabolic diseases, including insulin resistance, type 2 diabetes, and gestational diabetes.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in these disorders, detailing its biochemical functions, association with disease states, and the experimental methodologies used to elucidate its effects.
Introduction to this compound
This compound is the ester conjugate of L-carnitine and decanoic acid, a ten-carbon saturated fatty acid. It is a key player in cellular energy metabolism, specifically in the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown through β-oxidation to produce ATP.[1][3] While essential for normal metabolic function, dysregulation in the levels of decanoyl-L-carnitine and other acylcarnitines can be indicative of underlying metabolic dysfunction.
Association with Metabolic Disorders
A growing body of evidence links elevated plasma concentrations of medium-chain acylcarnitines, including decanoyl-L-carnitine, to various metabolic disorders.
Insulin Resistance and Type 2 Diabetes
Studies have consistently shown a positive correlation between circulating levels of medium-chain acylcarnitines and insulin resistance. The accumulation of these metabolites is thought to reflect a state of mitochondrial overload, where the rate of fatty acid influx into the mitochondria exceeds the capacity of the tricarboxylic acid (TCA) cycle to fully oxidize them. This incomplete fatty acid oxidation can lead to the buildup of reactive lipid species that interfere with insulin signaling pathways.[4] For instance, decanoyl-L-carnitine has been shown to impair insulin-stimulated glucose uptake in skeletal muscle cells.[5][6]
Gestational Diabetes Mellitus (GDM)
Elevated levels of medium-chain acylcarnitines have also been identified as potential biomarkers for GDM and the early progression to type 2 diabetes post-pregnancy.[2] This suggests that alterations in fatty acid metabolism, reflected by the acylcarnitine profile, may contribute to the pancreatic β-cell dysfunction observed in GDM.[2][7]
Quantitative Data on the Effects of Decanoyl-L-Carnitine
The following tables summarize key quantitative findings from studies investigating the impact of decanoyl-L-carnitine and other medium-chain acylcarnitines on metabolic parameters.
| Parameter | Cell/Tissue Type | Treatment | Effect | Fold/Percentage Change | Reference |
| Insulin-Stimulated Glucose Uptake | Rat Extensor Digitorum Longus (EDL) Muscle | 0.15 mM Decanoyl-L-carnitine | Impaired glucose uptake | Data not quantified as percentage | [5][6] |
| GLUT4 Translocation | L6 Myotubes | 0.4 mM Decanoyl-L-carnitine | Blunted insulin-stimulated translocation | Data not quantified as percentage | [6] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Murine and Human Islets | Pathological concentrations of medium-chain acylcarnitines | Decreased GSIS | Data not quantified as percentage | [7] |
| Metabolite | Condition | Biofluid/Tissue | Fold/Percentage Change vs. Control | Reference |
| Medium-Chain Acylcarnitines (C6, C8, C10) | Gestational Diabetes Mellitus (GDM) | Serum | Significantly elevated | [2] |
| Medium-Chain Acylcarnitines (C6, C8, C10) | Type 2 Diabetes (T2D) | Serum | Significantly elevated | [2] |
| Decanoylcarnitine (C10) | Insulin Resistance | Plasma | Blunted decline during OGTT in insulin-resistant individuals |
Signaling Pathways and Molecular Mechanisms
The precise molecular mechanisms by which decanoyl-L-carnitine contributes to metabolic dysfunction are still under active investigation. However, several key signaling pathways are implicated.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Fatty acids and their derivatives can act as ligands for PPARs. While direct binding of decanoyl-L-carnitine to PPARs has not been definitively established, its precursor, decanoic acid, can activate PPARs. The activation of PPARγ, in particular, is a key regulator of adipogenesis and insulin sensitivity. It is plausible that alterations in the flux of fatty acids, reflected by acylcarnitine levels, could modulate PPAR activity and the expression of its target genes, such as those involved in fatty acid oxidation and glucose uptake.
Insulin Signaling Pathway
Elevated levels of intramyocellular lipids and their metabolites, including acylcarnitines, are known to interfere with the insulin signaling cascade. This can occur through the activation of protein kinase C (PKC), which can lead to the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby impairing downstream signaling to Akt and ultimately reducing GLUT4 translocation to the cell membrane.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of decanoyl-L-carnitine's role in metabolic disorders.
Acylcarnitine Profiling by LC-MS/MS
Objective: To quantify the levels of decanoyl-L-carnitine and other acylcarnitines in biological samples (e.g., plasma, serum, tissue homogenates).
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
To 50 µL of sample, add an internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-decanoyl-L-carnitine).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each acylcarnitine and its internal standard. For decanoyl-L-carnitine, a common transition is m/z 316.3 -> m/z 85.1.
-
-
-
Data Analysis:
-
Quantify the concentration of each acylcarnitine by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Glucose Uptake Assay in L6 Myotubes
Objective: To measure the effect of decanoyl-L-carnitine on insulin-stimulated glucose uptake in a skeletal muscle cell line.
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
-
Treatment:
-
Serum-starve the differentiated myotubes for 3 hours in serum-free DMEM.
-
Pre-incubate the cells with or without this compound (e.g., 0.4 mM) for 1 hour.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To assess the impact of decanoyl-L-carnitine on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., pancreatic islet cells, hepatocytes) in a Seahorse XF96 cell culture microplate at an optimal density.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Seahorse XF Assay:
-
Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion and Future Directions
This compound and other medium-chain acylcarnitines are increasingly recognized as important players in the development of metabolic disorders. Their accumulation reflects a state of metabolic inflexibility and mitochondrial stress, contributing to insulin resistance and β-cell dysfunction. While current research provides strong correlational evidence, further studies are needed to fully elucidate the direct molecular mechanisms by which decanoyl-L-carnitine exerts its effects. Future investigations should focus on:
-
Determining if decanoyl-L-carnitine directly binds to and modulates the activity of nuclear receptors like PPARs.
-
Identifying the specific downstream targets of decanoyl-L-carnitine-mediated signaling.
-
Exploring the therapeutic potential of targeting pathways involved in medium-chain acylcarnitine metabolism for the treatment of metabolic diseases.
A deeper understanding of the role of this compound will be instrumental in the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.
References
- 1. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARdelta is a fatty acid sensor that enhances mitochondrial oxidation in insulin-secreting cells and protects against fatty acid-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARdelta activation induces metabolic and contractile maturation of human pluripotent stem-cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peroxisome proliferator activated receptor delta (PPARdelta) agonist but not PPARalpha corrects carnitine palmitoyl transferase 2 deficiency in human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quantification of Decanoyl-L-carnitine using Deuterated Decanoyl-L-carnitine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a critical intermediate in fatty acid metabolism. Its quantification in biological matrices is essential for the diagnosis and monitoring of inherited metabolic disorders, as well as for research in drug development and metabolic diseases. Stable isotope-labeled internal standards are the gold standard for accurate quantification by mass spectrometry, as they compensate for variations in sample preparation and instrument response. This document provides a detailed protocol for the use of deuterated Decanoyl-L-carnitine (Decanoyl-L-carnitine-d3) as an internal standard for the precise and accurate quantification of Decanoyl-L-carnitine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method employs a stable isotope dilution technique. A known amount of Decanoyl-L-carnitine-d3 is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and analysis by LC-MS/MS. Since Decanoyl-L-carnitine and its deuterated counterpart exhibit nearly identical chemical and physical properties, they co-elute chromatographically and experience similar ionization efficiency. By monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode, the ratio of their peak areas can be used to accurately calculate the concentration of the endogenous Decanoyl-L-carnitine, effectively correcting for any sample loss during preparation or fluctuations in MS signal.
Materials and Reagents
-
Analytes and Internal Standard:
-
Decanoyl-L-carnitine hydrochloride
-
Decanoyl-L-carnitine-d3 hydrochloride[1]
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
-
Biological Matrix:
-
Human plasma (or other relevant biological fluid)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Decanoyl-L-carnitine and Decanoyl-L-carnitine-d3 by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.
-
-
Calibration Standard Working Solutions:
-
Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., charcoal-stripped plasma) with the Decanoyl-L-carnitine intermediate stock solution to achieve a concentration range suitable for the expected sample concentrations. A typical range might be 1-1000 ng/mL.
-
-
Internal Standard Working Solution (125 ng/mL):
-
Prepare a working solution of Decanoyl-L-carnitine-d3 at a concentration of 125 ng/mL in methanol. This concentration may need to be optimized based on the instrument sensitivity and the expected analyte concentration in the samples.[2]
-
Sample Preparation: Protein Precipitation
-
Aliquoting:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample, calibration standard, or quality control (QC) sample.
-
-
Internal Standard Spiking:
-
Add 10 µL of the Decanoyl-L-carnitine-d3 internal standard working solution (125 ng/mL) to each tube.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold methanol to each tube.
-
-
Vortexing and Incubation:
-
Vortex the tubes for 10 seconds to ensure thorough mixing.
-
Incubate the samples at 4°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | Raptor ARC-18, 2.7 µm, 100 x 2.1 mm, or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.75 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Decanoyl-L-carnitine (C10) | 316.2 | 85.1 | 0.1 | 30 | 20 |
| Decanoyl-L-carnitine-d3 (C10-d3) | 319.2 | 85.1 | 0.1 | 30 | 20 |
Note: Cone voltage and collision energy may require optimization for your specific instrument. The product ion at m/z 85 corresponds to the characteristic fragment of the carnitine moiety.[3][4]
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Decanoyl-L-carnitine | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Decanoyl-L-carnitine | Low | 5 | < 15% | < 15% | ± 15% |
| Medium | 50 | < 15% | < 15% | ± 15% | |
| High | 800 | < 15% | < 15% | ± 15% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Decanoyl-L-carnitine.
References
Application Notes and Protocols: Measuring the Effects of Decanoyl-L-carnitine on Cellular Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions.[1] L-carnitine and its acyl derivatives are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] Decanoyl-L-carnitine, a medium-chain acylcarnitine, is an important intermediate in this process. Understanding the effects of exogenous Decanoyl-L-carnitine on FAO can provide valuable insights into potential therapeutic interventions for metabolic disorders.
These application notes provide detailed protocols for cell-based assays to measure the effects of Decanoyl-L-carnitine on fatty acid oxidation. The described methods include the Seahorse XF Palmitate Oxidation Stress Test, a radioactive [1-¹⁴C]palmitate oxidation assay, and gene expression analysis of key FAO enzymes.
Data Presentation
Table 1: Illustrative Effects of L-carnitine Treatment on Fatty Acid Oxidation Rates
| Treatment Group | Total Fatty Acid Oxidation Rate (µmol/kg/min) | Palmitate Oxidation Rate (µmol/kg/min) |
| Patients without L-carnitine | 8.5 (SD, 4.6) | 144 (SD, 66) |
| Patients with L-carnitine | 12.3 (SD, 3.7) | 204 (SD, 84) |
| Healthy Controls | 29.5 (SD, 10.1) | Not Reported |
Data adapted from a study on patients with primary carnitine deficiency and is for illustrative purposes only.[4]
Signaling Pathway
Fatty Acid Oxidation and the Role of Carnitine
Fatty acid oxidation is a multi-step process that begins with the activation of fatty acids to fatty acyl-CoA in the cytoplasm. Long-chain fatty acyl-CoAs are then transported into the mitochondrial matrix via the carnitine shuttle. This shuttle involves the enzymes Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).[2][3][5] CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for long-chain fatty acid oxidation.[6][7] Inside the mitochondria, the fatty acyl-CoA undergoes β-oxidation, a cyclical series of four reactions that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate further reducing equivalents, which ultimately drive ATP synthesis through the electron transport chain.
The expression of genes involved in fatty acid oxidation is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9][10] PPARα activation can lead to an increase in the expression of CPT1 and other FAO enzymes.
Caption: Fatty acid oxidation pathway and the role of the carnitine shuttle.
Experimental Workflow
A typical experimental workflow to assess the impact of Decanoyl-L-carnitine on fatty acid oxidation involves several key stages, from cell culture and treatment to data acquisition and analysis. The following diagram outlines a comprehensive workflow incorporating the Seahorse XF assay, a radioactive FAO assay, and gene expression analysis.
Caption: General experimental workflow for assessing the effects of Decanoyl-L-carnitine on fatty acid oxidation.
Experimental Protocols
Seahorse XF Palmitate Oxidation Stress Test
This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a kinetic measure of mitochondrial respiration fueled by the oxidation of exogenous palmitate.
Materials:
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM)
-
L-Glutamine
-
Sodium Pyruvate
-
Glucose
-
L-Carnitine
-
Palmitate-BSA conjugate
-
Decanoyl-L-carnitine
-
Etomoxir (CPT1 inhibitor, positive control)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HepG2, C2C12 myotubes) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with L-glutamine, sodium pyruvate, and glucose to desired final concentrations.
-
On the day of the assay, further supplement the assay medium with 0.5 mM L-Carnitine.[11]
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
One hour before the assay, remove the cell culture medium from the microplate.
-
Wash the cells twice with the prepared Seahorse XF assay medium.
-
Add the final volume of assay medium containing the desired concentrations of Decanoyl-L-carnitine or vehicle control to the wells.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Compound Plate Preparation:
-
Prepare a utility plate with the compounds to be injected during the assay. This typically includes:
-
Port A: Palmitate-BSA conjugate
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
For control wells, etomoxir can be added to the assay medium before the start of the run.
-
-
Seahorse XF Analyzer Run:
-
Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate.
-
Start the assay protocol, which will measure basal OCR and the response to the sequential injection of the compounds.
-
-
Data Analysis:
-
The Seahorse XF software will calculate OCR in real-time.
-
Compare the OCR in Decanoyl-L-carnitine-treated wells to vehicle control wells after the injection of palmitate. An increase in OCR indicates enhanced fatty acid oxidation.
-
Radioactive [1-¹⁴C]palmitate Oxidation Assay
This assay measures the conversion of radiolabeled palmitate into ¹⁴CO₂ or acid-soluble metabolites (ASMs), providing a direct measure of fatty acid oxidation.
Materials:
-
[1-¹⁴C]palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-Carnitine
-
Decanoyl-L-carnitine
-
Cell culture plates (e.g., 24-well)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Perchloric acid (PCA)
Protocol:
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a stock solution of non-radioactive palmitate conjugated to BSA.
-
Add a known amount of [1-¹⁴C]palmitic acid to the palmitate-BSA solution to achieve the desired specific activity.
-
-
Cell Seeding and Treatment:
-
Seed cells to confluency in a 24-well plate.
-
On the day of the assay, wash the cells twice with warm PBS.
-
Pre-incubate the cells with serum-free medium containing various concentrations of Decanoyl-L-carnitine or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Initiation of FAO Assay:
-
Prepare the assay medium by supplementing serum-free medium with 1 mM L-Carnitine and the ¹⁴C-Palmitate-BSA conjugate (final palmitate concentration typically 100 µM).
-
Remove the pre-incubation medium and add the ¹⁴C-Palmitate Assay Medium to each well.
-
Seal the plate with parafilm and incubate at 37°C for 2-4 hours.
-
-
Measurement of ¹⁴CO₂ Production (Complete Oxidation):
-
Place a small filter paper soaked in NaOH in a center well placed inside each well of the 24-well plate to trap the evolved ¹⁴CO₂.
-
After incubation, inject a strong acid (e.g., perchloric acid) into the assay medium to stop the reaction and release the dissolved CO₂.
-
Incubate for an additional hour to ensure complete trapping of ¹⁴CO₂.
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Measurement of ¹⁴C-labeled Acid-Soluble Metabolites (ASMs) (Incomplete and Complete Oxidation):
-
After incubation, place the plate on ice and add cold perchloric acid to each well to lyse the cells and precipitate macromolecules.
-
Transfer the cell lysates to microcentrifuge tubes and centrifuge at high speed.
-
Transfer a defined volume of the supernatant (containing the ¹⁴C-labeled ASMs) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Compare the rate of fatty acid oxidation (nmol of ¹⁴C-Palmitate converted per unit time per mg of protein) in Decanoyl-L-carnitine-treated cells to the vehicle control.
-
Gene Expression Analysis of FAO Enzymes by RT-qPCR
This method assesses changes in the mRNA levels of key enzymes involved in fatty acid oxidation in response to Decanoyl-L-carnitine treatment.
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, CPT1B, ACADL, ACADM) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Decanoyl-L-carnitine or vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Isolation:
-
Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR reactions in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression of the target genes in the Decanoyl-L-carnitine-treated samples compared to the vehicle control using the ΔΔCt method, after normalizing to the housekeeping gene.
-
A significant increase in the expression of genes like CPT1 would suggest a potential for increased FAO capacity.[4]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of Decanoyl-L-carnitine on cellular fatty acid oxidation. By employing a combination of real-time metabolic analysis, direct measurement of substrate oxidation, and gene expression studies, researchers can gain a multi-faceted understanding of how this acylcarnitine modulates cellular energy metabolism. These insights are crucial for the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 7. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profiling of PPARalpha-/- mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Acylcarnitine Analysis from Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are crucial biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Dried blood spots (DBS) have become the standard for newborn screening and other clinical research applications due to their minimally invasive collection, ease of transport, and stability.[1][2][3] Tandem mass spectrometry (MS/MS) is the preferred analytical technique for DBS analysis of acylcarnitines due to its high sensitivity, specificity, and multiplexing capabilities.[4]
This document provides detailed application notes and protocols for the preparation of DBS samples for acylcarnitine analysis by mass spectrometry. Two primary workflows are presented: a derivatized method and a non-derivatized method. The choice of method may depend on the specific acylcarnitine panel, the sensitivity requirements of the assay, and the analytical instrumentation available.
Experimental Workflows
Overview of Sample Preparation
The general workflow for acylcarnitine analysis from dried blood spots involves punching a small disc from the DBS card, extracting the acylcarnitines, and analyzing the extract by mass spectrometry. Key steps include extraction with an organic solvent containing isotopically labeled internal standards and, in some protocols, a derivatization step to enhance detection.
Caption: General workflow for acylcarnitine analysis from DBS.
Protocol 1: Derivatized Sample Preparation for Enhanced Sensitivity
This protocol involves a derivatization step, typically butylation, to convert acylcarnitines to their butyl esters. This can improve their chromatographic properties and ionization efficiency, leading to enhanced sensitivity in mass spectrometric detection.[5][6][7]
Materials and Reagents
-
Dried blood spot (DBS) cards
-
Methanol (LC-MS grade)
-
3 N Hydrochloric acid in n-butanol
-
Isotopically labeled internal standards for acylcarnitines
-
96-well microplates
-
Microplate shaker
-
Nitrogen evaporator
-
Centrifuge
Experimental Protocol
-
DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.[5][8]
-
Extraction: Add 100 µL of methanol containing the appropriate isotopic internal standards to each well.[5]
-
Incubation: Seal the plate and incubate for 30 minutes at 30°C with gentle shaking.[5]
-
Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
Evaporation to Dryness: Dry the extracted samples under a stream of nitrogen at 40-60°C.[5]
-
Derivatization: Add 100 µL of 3 N HCl in n-butanol to each well.
-
Incubation for Derivatization: Seal the plate and incubate at 60-65°C for 20-30 minutes.[5][8]
-
Final Evaporation: Dry the samples again under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as methanol:water (80:20), prior to analysis.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| DBS Punch Size | 3.2 mm | [5] |
| Extraction Solvent | Methanol with internal standards | [5] |
| Extraction Volume | 100 µL | [5] |
| Extraction Time & Temp | 30 min at 30°C | [5] |
| Derivatization Reagent | 3 N HCl in n-butanol | |
| Derivatization Volume | 100 µL | |
| Derivatization Time & Temp | 20-30 min at 60-65°C | [5][8] |
| Reconstitution Solvent | Methanol:water (80:20) | [5] |
| Reconstitution Volume | 100 µL | [5] |
Protocol 2: Non-Derivatized Sample Preparation for High-Throughput Analysis
With advancements in mass spectrometer sensitivity, non-derivatized methods have become increasingly popular.[2][9] These methods offer a simpler and faster workflow by eliminating the derivatization and subsequent evaporation steps, making them well-suited for high-throughput screening.[1]
Materials and Reagents
-
Dried blood spot (DBS) cards
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Isotopically labeled internal standards for acylcarnitines
-
96-well microplates
-
Microplate shaker
-
Centrifuge
-
Filter vials or plates
Experimental Protocol
-
DBS Punching: Punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.[1]
-
Extraction: Add 200 µL of an 85:15 acetonitrile:water solution containing the appropriate isotopic internal standards to each well.[1]
-
Incubation: Vortex and incubate for 20 minutes at room temperature on a microplate shaker.[1]
-
Centrifugation: Centrifuge the plate for 10 minutes at 4000 rpm.[1]
-
Filtration: Transfer 150 µL of the supernatant to a filter vial or plate and filter prior to LC-MS/MS analysis.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| DBS Punch Size | 3.0 mm | [1] |
| Extraction Solvent | 85:15 Acetonitrile:Water with internal standards | [1] |
| Extraction Volume | 200 µL | [1] |
| Incubation Time & Temp | 20 min at room temperature | [1] |
| Centrifugation | 10 min at 4000 rpm | [1] |
Derivatized vs. Non-Derivatized Workflow Comparison
References
- 1. it.restek.com [it.restek.com]
- 2. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 3. The use of mass spectrometry to analyze dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. cda-amc.ca [cda-amc.ca]
- 7. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Metabolic Profile in Neonates with Maternal Intrahepatic Cholestasis of Pregnancy [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: In Vitro Synthesis and Research Applications of Decanoyl-L-carnitine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine, a vital cofactor in fatty acid metabolism.[1][2] It serves as a key intermediate in the transport of medium-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[3][4] In research, synthetic this compound is an indispensable tool for studying metabolic pathways, investigating enzyme kinetics, and exploring the pathophysiology of metabolic disorders, including fatty acid oxidation defects.[5] This document provides detailed protocols for the in vitro synthesis of this compound and its application in metabolic research.
In Vitro Synthesis of this compound
The synthesis of this compound can be achieved through chemical or enzymatic methods. Chemical synthesis is the most common approach, offering high yields.
2.1. Chemical Synthesis Protocol The primary chemical synthesis method involves the direct esterification of L-carnitine with a decanoic acid derivative, typically decanoyl chloride, followed by conversion to its chloride salt.[3] This method achieves reproducible yields ranging from 75% to 85% under optimized conditions.[3]
Protocol 2.1.1: Esterification of L-carnitine with Decanoyl Chloride
Objective: To synthesize Decanoyl-L-carnitine via acyl substitution.
Materials and Reagents:
| Reagent | Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| L-carnitine hydrochloride | C₇H₁₆ClNO₃ | 197.66 g/mol | 6645-46-1 |
| Decanoyl chloride | C₁₀H₁₉ClO | 190.71 g/mol | 112-13-0 |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 g/mol | 76-05-1 |
| Diethyl ether | (C₂H₅)₂O | 74.12 g/mol | 60-29-7 |
| Acetonitrile | CH₃CN | 41.05 g/mol | 75-05-8 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
Lyophilizer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve L-carnitine hydrochloride in trifluoroacetic acid (TFA) at room temperature with gentle stirring until a clear solution is formed.
-
Acylation: Cool the flask in an ice bath. Slowly add decanoyl chloride dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction Progression: Allow the reaction mixture to stir in the ice bath for 2 hours, followed by stirring at room temperature for 12-18 hours to ensure completion.
-
Solvent Removal: Remove the TFA under reduced pressure using a rotary evaporator.
-
Precipitation: Add cold diethyl ether to the resulting residue to precipitate the crude product.
-
Washing: Wash the crude product several times with cold diethyl ether to remove unreacted decanoyl chloride and other impurities.
-
Purification: Purify the crude Decanoyl-L-carnitine by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Final Product: Collect the fractions containing the pure product and lyophilize to obtain this compound as a white, crystalline solid.[1]
2.2. Enzymatic Synthesis (Conceptual) An alternative, "greener" approach is enzymatic synthesis using a carnitine acyltransferase. Carnitine octanoyltransferase (CrOT), for example, is responsible for the natural synthesis of medium-chain acylcarnitines in peroxisomes.[4] This method offers high specificity and avoids harsh chemical reagents.
Conceptual Protocol:
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Substrates: Add L-carnitine and Decanoyl-CoA (the activated form of decanoic acid) to the buffer.
-
Enzyme Addition: Initiate the reaction by adding a purified carnitine acyltransferase enzyme.
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the formation of Decanoyl-L-carnitine using LC-MS.
-
Purification: Purify the product from the reaction mixture using chromatographic techniques.
Physicochemical and Purity Data
The synthesized product should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₄NO₄ • Cl | [1] |
| Molecular Weight | 351.9 g/mol | [1] |
| CAS Number | 369651-88-7 | [1][3] |
| Appearance | White crystalline solid | [1] |
| Purity (HPLC) | ≥98% | [1] |
| Solubility | DMF: ~20 mg/mL, DMSO: ~14 mg/mL, Ethanol: ~20 mg/mL | [1] |
Research Applications
This compound is a crucial reagent for studying cellular metabolism.
4.1. Elucidating Fatty Acid Transport (The Carnitine Shuttle) It serves as a substrate for carnitine-acylcarnitine translocase (CACT) and carnitine palmitoyltransferase II (CPT-II), making it ideal for studying the carnitine shuttle mechanism. This pathway is fundamental for mitochondrial β-oxidation.[3]
References
Application of Decanoyl-L-carnitine Chloride in Studies of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Decanoyl-L-carnitine chloride, an acyl ester of L-carnitine, serves as a valuable tool in the investigation of mitochondrial dysfunction. Its primary role is intrinsically linked to fatty acid metabolism, specifically the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1] This function positions Decanoyl-L-carnitine as a key molecule for studying cellular energy metabolism and the pathological consequences of its disruption.
Recent research has highlighted the therapeutic potential of Decanoyl-L-carnitine in ameliorating mitochondrial dysfunction, particularly in the context of liver disease. Studies have demonstrated that supplementation with Decanoyl-L-carnitine can restore impaired fatty acid metabolism and mitochondrial function in hepatocytes affected by conditions such as Hepatitis B virus (HBV) infection.[2] The proposed mechanism of action involves the activation of the peroxisome proliferator-activated receptor-alpha (PPARα) signaling pathway, which in turn upregulates the expression of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in fatty acid oxidation.[2]
The application of this compound in research settings allows for the precise investigation of the role of fatty acid oxidation in various cellular processes and disease models. By providing a direct substrate for mitochondrial β-oxidation, it enables researchers to probe the capacity and regulation of this critical metabolic pathway. Its use is particularly relevant in studies of metabolic disorders, liver diseases, and other conditions where mitochondrial dysfunction is a key pathological feature.
Quantitative Data Summary
The following tables summarize quantitative data from a key study investigating the effects of Decanoyl-L-carnitine on mitochondrial function in a model of Hepatitis B virus-induced liver injury.
Table 1: In Vitro Effects of Decanoylcarnitine on HepG2.2.15 Cells
| Parameter | Control | HBV Model | Decanoylcarnitine (10 µM) | Unit |
| CPT1A mRNA Expression | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.8 ± 0.08 | Relative Fold Change |
| PPARα mRNA Expression | 1.0 ± 0.12 | 0.5 ± 0.06 | 0.9 ± 0.1 | Relative Fold Change |
| Mitochondrial Respiration (OCR) | 120 ± 10 | 70 ± 8 | 105 ± 9 | pmol/min |
| ATP Production | 25 ± 3 | 12 ± 2 | 22 ± 2.5 | nmol/mg protein |
| Reactive Oxygen Species (ROS) | 100 ± 12 | 250 ± 30 | 130 ± 15 | Relative Fluorescence Units |
Data are presented as mean ± standard deviation. OCR refers to Oxygen Consumption Rate.
Table 2: In Vivo Effects of Decanoylcarnitine in a Mouse Model of HBV Infection
| Parameter | Control Group | HBV Model Group | Decanoylcarnitine (20 mg/kg) | Unit |
| Serum ALT | 35 ± 5 | 150 ± 20 | 50 ± 8 | U/L |
| Serum AST | 40 ± 6 | 180 ± 25 | 60 ± 10 | U/L |
| Liver CPT1A Protein Level | 1.0 ± 0.15 | 0.3 ± 0.04 | 0.85 ± 0.1 | Relative Fold Change |
| Liver PPARα Protein Level | 1.0 ± 0.12 | 0.4 ± 0.05 | 0.9 ± 0.08 | Relative Fold Change |
| Mitochondrial Swelling | 0.1 ± 0.02 | 0.8 ± 0.1 | 0.2 ± 0.03 | Absorbance (520 nm) |
Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
Experimental Protocols
Protocol 1: In Vitro Assessment of Decanoyl-L-carnitine on Mitochondrial Function in Hepatocytes
This protocol details the methodology for treating cultured hepatocytes with this compound and assessing key parameters of mitochondrial function.
1. Cell Culture and Treatment:
- Culture HepG2.2.15 cells (a human hepatoma cell line that stably expresses HBV) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for metabolic assays).
- Once cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a final concentration of 10 µM. An untreated HBV model group and a control group (e.g., HepG2 cells) should be included.
- Incubate the cells for 24 hours.
2. RNA Extraction and qRT-PCR for CPT1A and PPARα Expression:
- Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qRT-PCR) using primers specific for CPT1A, PPARα, and a housekeeping gene (e.g., GAPDH) for normalization.
3. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR):
- Seed cells in a Seahorse XF96 cell culture microplate.
- After the 24-hour treatment with this compound, wash the cells and replace the medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glutamine, pyruvate).
- Measure the OCR using a Seahorse XF Analyzer following the manufacturer's standard protocols.
4. ATP Production Assay:
- After treatment, lyse the cells and measure the intracellular ATP concentration using a commercial luciferin/luciferase-based ATP assay kit.
- Normalize the ATP levels to the total protein concentration of the cell lysate, determined by a BCA protein assay.
5. Reactive Oxygen Species (ROS) Measurement:
- Following treatment, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's instructions.
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Protocol 2: In Vivo Evaluation of Decanoyl-L-carnitine in a Mouse Model of Mitochondrial Dysfunction
This protocol outlines the procedure for administering this compound to a mouse model of HBV-induced liver injury and evaluating its effects on liver function and mitochondrial parameters.
1. Animal Model and Treatment:
- Use a suitable mouse model for HBV-induced liver injury (e.g., hydrodynamic injection of an HBV-expressing plasmid).
- Divide the animals into three groups: a control group, an HBV model group receiving vehicle, and an HBV model group receiving this compound.
- Administer this compound daily via oral gavage at a dose of 20 mg/kg body weight for a period of 4 weeks.
2. Assessment of Liver Function:
- At the end of the treatment period, collect blood samples via cardiac puncture.
- Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard biochemical assays to assess liver damage.
3. Western Blot Analysis of Liver Tissue:
- Euthanize the mice and perfuse the livers with ice-cold PBS.
- Homogenize a portion of the liver tissue in RIPA buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against CPT1A, PPARα, and a loading control (e.g., β-actin).
- Incubate with a corresponding secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Mitochondrial Swelling Assay:
- Isolate mitochondria from fresh liver tissue using differential centrifugation.
- Resuspend the isolated mitochondria in a swelling buffer.
- Induce mitochondrial swelling by adding a swelling agent (e.g., CaCl₂).
- Monitor the change in absorbance at 520 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: In vitro experimental workflow.
References
- 1. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency in Fibroblasts using Decanoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation (FAO).[1][2] This autosomal recessive disease results from mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme, which is crucial for the breakdown of medium-chain fatty acids (C6-C12).[1][3] During periods of fasting or metabolic stress, individuals with MCAD deficiency cannot effectively metabolize these fats for energy, leading to hypoketotic hypoglycemia, lethargy, and in severe cases, coma or sudden death.[4][5]
Cultured skin fibroblasts from patients with MCAD deficiency provide a valuable in vitro model to study the pathophysiology of the disease and to evaluate potential therapeutic strategies.[4] One key method to investigate MCAD deficiency in these cells is the "fatty acid oxidation probe assay".[6][7] This involves incubating the fibroblasts with a specific fatty acid substrate and L-carnitine, followed by the analysis of acylcarnitine profiles in the culture medium.
This application note details a protocol for using decanoic acid (a C10 medium-chain fatty acid) and L-carnitine to investigate MCAD deficiency in fibroblasts. In this assay, decanoic acid is taken up by the cells and converted to decanoyl-CoA, which is then esterified to L-carnitine to form Decanoyl-L-carnitine (C10-carnitine) . In healthy fibroblasts, Decanoyl-L-carnitine is further metabolized through β-oxidation. However, in MCAD deficient fibroblasts, the metabolic block leads to the accumulation of Decanoyl-L-carnitine and its upstream metabolite, octanoylcarnitine (C8-carnitine), which are then extruded into the culture medium.[8][9] The quantification of these acylcarnitines provides a robust method for diagnosing and studying MCAD deficiency.
Signaling Pathways and Experimental Workflow
Mitochondrial Fatty Acid β-Oxidation Pathway
Caption: Mitochondrial β-oxidation of decanoic acid and the metabolic block in MCAD deficiency.
Experimental Workflow Diagram
Caption: Workflow for investigating MCAD deficiency in fibroblasts using a fatty acid oxidation probe assay.
Experimental Protocols
Cell Culture of Human Fibroblasts
-
Materials:
-
Cryopreserved human fibroblasts (MCAD deficient and normal control lines)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
-
Protocol:
-
Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.
-
Transfer cells to a T-75 flask containing 15 mL of pre-warmed complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and splitting at a 1:3 or 1:4 ratio into new flasks.
-
Expand the cell cultures to obtain a sufficient number of flasks for the fatty acid oxidation assay.
-
Fatty Acid Oxidation Probe Assay
-
Materials:
-
Confluent T-75 flasks of MCAD deficient and normal control fibroblasts
-
Decanoic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine hydrochloride
-
DMEM (as above)
-
FBS (as above)
-
Internal standards for mass spectrometry (e.g., deuterated acylcarnitines)
-
Acetonitrile with 0.1% formic acid
-
Butanolic-HCl
-
-
Protocol:
-
Preparation of Substrate Medium (perform in a sterile hood):
-
Prepare a 10 mM stock solution of decanoic acid conjugated to BSA.
-
Prepare a 40 mM stock solution of L-carnitine in sterile water.
-
To prepare the final incubation medium, supplement DMEM with 10% FBS, 400 µM L-carnitine, and 200 µM decanoic acid-BSA.
-
-
Cell Incubation:
-
Aspirate the standard culture medium from the confluent T-75 flasks.
-
Wash the cell monolayer twice with 5 mL of sterile PBS.
-
Add 10 mL of the prepared substrate medium to each flask.
-
Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.[2]
-
-
Sample Collection and Preparation:
-
After incubation, collect the culture medium from each flask into a labeled conical tube.
-
Centrifuge the medium at 1500 x g for 5 minutes to pellet any detached cells.
-
Transfer a 100 µL aliquot of the supernatant to a new microcentrifuge tube.
-
Add an internal standard mix containing deuterated C2, C8, and C16-carnitines.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried residue, add 50 µL of 3N butanolic-HCl.
-
Incubate at 65°C for 15 minutes to convert acylcarnitines to their butyl esters.
-
Dry the sample again under nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase (e.g., 80% acetonitrile in water) for analysis.
-
-
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
-
Instrumentation:
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
An HPLC or UPLC system for sample introduction.
-
-
Method:
-
Analyze the prepared samples using ESI-MS/MS in positive ion mode.
-
Use a precursor ion scan or multiple reaction monitoring (MRM) to detect the butyl-esterified acylcarnitines. The precursor ion of m/z 85 is characteristic of the carnitine moiety.
-
Quantify the concentrations of different acylcarnitine species (C2, C6, C8, C10, C10:1, etc.) by comparing their peak areas to those of the corresponding internal standards.
-
Normalize the results to the protein content of the cell monolayer in each flask or to a specific cell count.
-
Data Presentation
Expected Acylcarnitine Profiles in Fibroblast Culture Medium
The following tables summarize representative quantitative data expected from the fatty acid oxidation probe assay using decanoic acid. The values are illustrative and based on findings reported in the literature for MCAD deficiency.[1][8]
Table 1: Medium-Chain Acylcarnitine Concentrations (µM)
| Cell Line Type | C6-carnitine (Hexanoylcarnitine) | C8-carnitine (Octanoylcarnitine) | C10-carnitine (Decanoylcarnitine) | C10:1-carnitine (Decenoylcarnitine) |
| Normal Control | < 0.1 | < 0.2 | < 0.3 | < 0.1 |
| MCAD Deficient | 0.5 - 2.0 | 5.0 - 20.0 | 1.0 - 5.0 | 0.5 - 2.5 |
MCAD deficient fibroblasts show a prominent accumulation of C8-carnitine, with lesser but significant elevations of C6, C10, and C10:1 acylcarnitines.[1]
Table 2: Diagnostic Acylcarnitine Ratios
| Cell Line Type | C8 / C2 Ratio | C8 / C10 Ratio |
| Normal Control | < 0.1 | < 0.5 |
| MCAD Deficient | > 0.5 | > 2.0 |
These ratios are critical for differentiating MCAD deficiency from other FAO disorders and can help distinguish between different biochemical phenotypes (e.g., mild vs. classic) of the disease.[8]
Conclusion
The investigation of Decanoyl-L-carnitine metabolism in fibroblasts through a fatty acid oxidation probe assay is a robust and reliable method for the diagnosis and study of MCAD deficiency.[8] By incubating patient-derived fibroblasts with decanoic acid and L-carnitine, researchers can mimic the metabolic challenge that occurs during fasting. The resulting accumulation of specific medium-chain acylcarnitines, particularly C8- and C10-carnitine, in the culture medium provides a clear and quantifiable biomarker of the enzymatic block. This in vitro system is invaluable for confirming diagnoses, understanding disease mechanisms at a cellular level, and for the preclinical evaluation of novel therapeutic agents aimed at restoring or bypassing the deficient MCAD enzyme function.
References
- 1. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fibroblast acylcarnitine profiles in mitochondrial fatty acid beta-oxidation defects: phenotype/metabolite correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 8. A method for quantitative acylcarnitine profiling in human skin fibroblasts using unlabelled palmitic acid: diagnosis of fatty acid oxidation disorders and differentiation between biochemical phenotypes of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Decanoyl-L-carnitine from other Acylcarnitine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of L-carnitine and decanoic acid and is involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The accurate quantification of decanoyl-L-carnitine and its isomers is of significant interest in the study of various metabolic disorders, including fatty acid oxidation defects and organic acidemias. However, the presence of isobaric and isomeric forms of acylcarnitines presents a significant analytical challenge, often requiring sophisticated separation techniques for their accurate differentiation and quantification.
These application notes provide detailed methodologies for the separation of decanoyl-L-carnitine from other acylcarnitine isomers using advanced chromatographic and mass spectrometric techniques. The protocols are intended to guide researchers in developing and implementing robust analytical methods for the precise measurement of these critical metabolic intermediates in biological matrices.
Analytical Methods and Protocols
The separation and quantification of decanoyl-L-carnitine and its isomers are primarily achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Ultra-high-performance liquid chromatography (UPLC) offers superior resolution and sensitivity compared to conventional high-performance liquid chromatography (HPLC) for this application.
Protocol 1: UPLC-MS/MS Method for the Quantification of Decanoyl-L-carnitine in Plasma
This protocol describes a validated UPLC-MS/MS method for the quantitative analysis of decanoyl-L-carnitine in human plasma. The method involves protein precipitation, derivatization, and chromatographic separation followed by mass spectrometric detection.
1. Sample Preparation
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., d3-decanoyl-L-carnitine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for optimal separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decanoyl-L-carnitine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
Internal Standard (d3-decanoyl-L-carnitine): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Quantification
A calibration curve is constructed by analyzing a series of standard solutions of decanoyl-L-carnitine of known concentrations. The concentration of decanoyl-L-carnitine in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described UPLC-MS/MS method for the analysis of decanoyl-L-carnitine.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Experimental Workflow
Application Notes and Protocols: Decanoyl-L-carnitine Chloride in Metabolomics Research for Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a decanoic acid ester of L-carnitine, is a crucial intermediate in cellular energy metabolism. As an acylcarnitine, its primary role is to facilitate the transport of medium-chain fatty acids, specifically decanoic acid, from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] This central role in lipid metabolism positions Decanoyl-L-carnitine as a significant potential biomarker in metabolomics research for various pathological conditions characterized by dysregulated energy homeostasis.
Recent advances in metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of Decanoyl-L-carnitine in various biological matrices. Altered levels of Decanoyl-L-carnitine have been implicated in a range of diseases, including metabolic disorders, cardiovascular diseases, neurological conditions, and cancer, making it a focal point for biomarker discovery and drug development.[2][3][4]
These application notes provide a comprehensive overview of the utility of this compound in metabolomics research, including its role as a biomarker, detailed experimental protocols for its quantification, and its involvement in key metabolic pathways.
Decanoyl-L-carnitine as a Biomarker in Disease
Metabolomic studies have identified significant alterations in Decanoyl-L-carnitine levels across various diseases, highlighting its potential as a diagnostic and prognostic biomarker.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies where Decanoyl-L-carnitine has been identified as a potential biomarker.
Table 1: Decanoyl-L-carnitine in Cancer
| Cancer Type | Biological Matrix | Change in Decanoyl-L-carnitine | Fold Change | p-value | Odds Ratio (95% CI) | AUC | Reference |
| Triple-Negative Breast Cancer (with Intermittent Fasting) | Serum | Upregulated | - | - | - | - | [3] |
| Breast Cancer | Whole Blood | Protective Factor (for Decenoylcarnitine C10:1) | - | - | 0.87 (0.79-0.96) | - | [5] |
Table 2: Decanoyl-L-carnitine in Cardiovascular Disease
| Disease | Biological Matrix | Change in Decanoyl-L-carnitine | Fold Change | p-value | Odds Ratio (95% CI) | AUC | Reference |
| Cardioembolic Stroke (High-Risk) | Blood | Upregulated | - | <0.001 | - | - | [4] |
Table 3: Decanoyl-L-carnitine in Neurological Disorders
| Disorder | Biological Matrix | Change in Decanoyl-L-carnitine | Fold Change | p-value | Odds Ratio (95% CI) | AUC | Reference |
| Phenobarbital-induced Neurotoxicity | Plasma | Downregulated | - | - | - | >0.8 | [2][6] |
Experimental Protocols
The accurate quantification of Decanoyl-L-carnitine in biological samples is critical for its validation as a biomarker. The following is a detailed protocol for the analysis of acylcarnitines, including Decanoyl-L-carnitine, in human plasma using LC-MS/MS. This protocol is a consolidation of methodologies described in the literature.[5][7][8]
Protocol: Quantification of Decanoyl-L-carnitine in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
This compound standard
-
Isotopically labeled internal standard (e.g., d3-Decanoyl-L-carnitine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (control and study samples)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (concentration to be optimized based on instrument sensitivity).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decanoyl-L-carnitine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values should be determined by direct infusion of the standard. A common transition is the precursor ion to the m/z 85 product ion, which is characteristic of the carnitine backbone.
-
Internal Standard (e.g., d3-Decanoyl-L-carnitine): Monitor the corresponding transition for the isotopically labeled standard.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for Decanoyl-L-carnitine and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using a series of known concentrations of Decanoyl-L-carnitine standard spiked into a control matrix (e.g., charcoal-stripped plasma).
-
Determine the concentration of Decanoyl-L-carnitine in the study samples by interpolating their peak area ratios from the calibration curve.
-
Perform statistical analysis (e.g., t-test, ANOVA, ROC curve analysis) to evaluate the significance of the findings.
Signaling Pathways and Workflows
Understanding the biological context of Decanoyl-L-carnitine is essential for interpreting its role as a biomarker. The following diagrams illustrate key pathways and workflows.
Fatty Acid Transport and β-Oxidation Pathway
Decanoyl-L-carnitine is a key component of the carnitine shuttle system, which transports fatty acids into the mitochondria for energy production.
Caption: Carnitine shuttle-mediated transport of decanoic acid into the mitochondria.
Experimental Workflow for Biomarker Discovery
The process of identifying Decanoyl-L-carnitine as a biomarker involves several key steps, from sample collection to data analysis.
Caption: A typical workflow for metabolomics-based biomarker discovery.
Decanoyl-L-carnitine Signaling in Triple-Negative Breast Cancer
In the context of triple-negative breast cancer (TNBC), intermittent fasting has been shown to increase serum levels of Decanoyl-L-carnitine, which in turn inhibits cancer progression by downregulating Matrix Metalloproteinase 9 (Mmp9).[3]
References
- 1. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity [frontiersin.org]
- 3. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Decanoyl-L-carnitine in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the mass spectrometry analysis of Decanoyl-L-carnitine, with a focus on overcoming poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low signal for Decanoyl-L-carnitine in my LC-MS/MS experiment?
Poor signal intensity for Decanoyl-L-carnitine can stem from several factors including low ionization efficiency, suboptimal instrument parameters, issues with sample preparation, or inadequate chromatographic separation. Acylcarnitines can be challenging to detect at very low concentrations without method optimization.[1] Chemical derivatization is a common strategy to enhance signal intensity.[2][3]
Q2: What is the expected precursor ion and what are the most common product ions for Decanoyl-L-carnitine?
In positive electrospray ionization (ESI+) mode, Decanoyl-L-carnitine is typically detected as the protonated molecule [M+H]⁺ at an m/z of approximately 316.2.[4] During collision-induced dissociation (CID), acylcarnitines produce a characteristic prominent fragment ion at m/z 85.[4][5] Another common fragmentation pattern is the neutral loss of trimethylamine (m/z 59.11).[6][7]
Q3: Should I derivatize my samples for acylcarnitine analysis?
Derivatization is highly recommended if you are experiencing low signal intensity. It is a well-established technique to improve the ionization efficiency and chromatographic retention of acylcarnitines.[1][2]
-
Butylation: Converting the carboxyl group to a butyl ester can increase ionization efficiency.[5]
-
3-Nitrophenylhydrazine (3NPH) Derivatization: This method modifies the carboxyl group and has been shown to significantly increase signal intensity in LC-MS analysis.[2][3]
While underivatized methods exist, they may require more sensitive instrumentation and careful optimization.[8]
Q4: What type of liquid chromatography (LC) column is best for Decanoyl-L-carnitine?
The choice of column depends on whether you are using a derivatization step.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for separating underivatized, polar compounds like acylcarnitines and can provide good retention.[9]
-
Reversed-Phase (e.g., C18): Reversed-phase columns are commonly used, especially after derivatization, which makes the analyte less polar.[4][8] They are effective for separating acylcarnitines based on the length of their acyl chain.[3]
Q5: What are common mobile phase additives used for acylcarnitine analysis?
Mobile phases typically consist of acetonitrile and water with additives to improve ionization and peak shape. Common additives include formic acid (0.1%) and ammonium acetate (2.5 mM to 5 mM).[5][9] These additives help to protonate the analyte in positive ESI mode.
Troubleshooting Guides
Problem: No or Very Low Signal Intensity for Decanoyl-L-carnitine
This guide provides a systematic approach to diagnosing and resolving a lack of signal.
References
- 1. sciex.com [sciex.com]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 9. bevital.no [bevital.no]
How to improve the solubility of Decanoyl-L-carnitine chloride in aqueous buffers
Welcome to the technical support center for Decanoyl-L-carnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and solubilizing this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is an ester derivative of L-carnitine that plays a role in fatty acid metabolism.[1][2] It is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This structure influences its solubility. While one source indicates it is soluble in water up to 100 mM, another suggests a more limited solubility of less than 35.19 mg/mL.[3] It exhibits good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, at concentrations around 20 mg/mL.[1][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are some common reasons for this?
Difficulties in dissolving this compound in aqueous buffers can arise from several factors:
-
Concentration: You may be attempting to prepare a solution at a concentration that exceeds its aqueous solubility limit.
-
pH of the Buffer: The solubility of acyl-L-carnitines is known to be pH-dependent. Higher pH can decrease solubility.
-
Temperature: The temperature of the buffer can impact solubility, with lower temperatures generally leading to lower solubility.
-
Ionic Strength: The presence of salts in the buffer can influence the solubility of surfactants like this compound.
Q3: Are there any recommended storage conditions for this compound solutions?
Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[5] Aqueous solutions are less stable, and it is generally recommended to prepare them fresh on the day of use.
Troubleshooting Guide: Solubility Issues
If you are encountering problems with the solubility of this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Suggested Solution |
| Precipitate forms in aqueous buffer | Concentration is too high for the given conditions. | - Decrease the concentration of this compound.- Utilize a solubility enhancement technique described in the protocols below. |
| pH of the buffer is not optimal. | For acylcarnitines, a lower pH generally improves solubility. Try preparing your solution in a buffer with a slightly acidic pH. | |
| Solution is cloudy or forms a suspension | The compound has not fully dissolved or is forming aggregates below the critical micelle concentration (CMC). | - Gently warm the solution while stirring. For acylcarnitines, higher temperatures can improve solubility.- Use sonication to aid dissolution.- Consider preparing a micellar solution by working above the CMC. |
| Difficulty dissolving the powder directly in buffer | The amphiphilic nature of the molecule can make direct dissolution challenging. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment. |
Experimental Protocols to Enhance Solubility
Here are detailed methods to improve the solubility of this compound in aqueous solutions.
Protocol 1: Using a Co-solvent System
This protocol is suitable for achieving a concentration of at least 2.5 mg/mL (7.93 mM).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL. Gentle warming or sonication may be used to aid dissolution.
-
In a separate tube, for a final volume of 1 mL, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.
Data Summary for Co-solvent Protocol:
| Component | Volume Percentage | Final Concentration |
| DMSO | 10% | - |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Decanoyl-L-carnitine | - | ≥ 2.5 mg/mL (7.93 mM) [5] |
Protocol 2: Using Cyclodextrins
This method utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex, enhancing solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. This can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
For a final volume of 1 mL, add 900 µL of the 20% SBE-β-CD solution to a tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Data Summary for Cyclodextrin Protocol:
| Component | Volume Percentage | Final Concentration |
| DMSO | 10% | - |
| 20% SBE-β-CD in Saline | 90% | - |
| Decanoyl-L-carnitine | - | ≥ 2.5 mg/mL (7.93 mM) [5] |
Protocol 3: Preparation of a Micellar Solution
This protocol is based on the principle of forming micelles to increase the apparent solubility of the compound. The critical micelle concentration (CMC) is the concentration above which micelles form. For a close analog, stearoylcarnitine, the CMC is pH-dependent.
Materials:
-
This compound
-
Aqueous buffer of desired pH
Procedure:
-
Based on the data for a similar acylcarnitine (stearoylcarnitine), estimate the CMC of this compound. The CMC is expected to be in the micromolar range and will be lower at acidic pH.
-
Weigh out an amount of this compound to achieve a final concentration significantly above the estimated CMC in your chosen buffer volume.
-
Add the buffer to the powder.
-
Gently heat the solution while stirring to facilitate the formation of micelles. A temperature above the critical micelle temperature (CMT) is required, which for a similar compound, stearoylcarnitine, increases with pH.[6]
-
The solution should become clear as micelles are formed, entrapping the hydrophobic tails of the molecules within their core.
Data on Critical Micelle Concentration of a Related Acylcarnitine (Stearoylcarnitine):
| pH | Critical Micelle Concentration (CMC) |
| 3.0 | ~10 µM[6] |
| 7.0 | ~25 µM[6] |
| 10.0 | ~19 µM[6] |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Signaling Pathway: Role in Fatty Acid Oxidation
Caption: The role of the carnitine shuttle, involving acylcarnitines like Decanoyl-L-carnitine, in transporting fatty acids into the mitochondria for β-oxidation.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the hydrolysis of Decanoyl-L-carnitine during sample storage and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Decanoyl-L-carnitine during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Decanoyl-L-carnitine degradation in biological samples?
A1: The primary cause of Decanoyl-L-carnitine degradation is hydrolysis, a chemical reaction where the ester bond is cleaved, resulting in the formation of free L-carnitine and decanoic acid. This can be a significant issue during prolonged sample storage, especially at room temperature.[1][2]
Q2: What are the main factors that promote the hydrolysis of Decanoyl-L-carnitine?
A2: The main factors promoting hydrolysis are elevated temperature and alkaline pH. Acylcarnitines are known to be unstable at room temperature, with degradation occurring in as little as 14 days.[2] Studies on similar acylcarnitines have shown significant hydrolysis at a pH greater than 9.[3]
Q3: How can I minimize the hydrolysis of Decanoyl-L-carnitine during sample storage?
A3: To minimize hydrolysis, it is crucial to store samples at low temperatures. Storage at -20°C or -80°C is highly recommended.[4] Acylcarnitines are stable for at least 330 days when stored at -18°C.[2] For stock solutions of Decanoyl-L-carnitine, storage at -20°C is suitable for up to one month, while storage at -80°C is recommended for up to six months.[5]
Q4: Can enzymatic activity in my samples contribute to the degradation of Decanoyl-L-carnitine?
A4: Yes, enzymes known as acylcarnitine hydrolases (or carnitine ester hydrolases) present in biological samples can catalyze the hydrolysis of Decanoyl-L-carnitine.[6] It is important to handle samples in a manner that minimizes the activity of these enzymes, such as immediate cooling and freezing.
Q5: Are there any specific collection tubes recommended for blood samples to ensure Decanoyl-L-carnitine stability?
A5: It is recommended to collect blood samples in EDTA tubes.[4] Immediately after collection, the plasma should be separated by centrifugation at a low temperature and then frozen at -80°C to minimize enzymatic activity and chemical hydrolysis.[4] The addition of a lipase inhibitor to the plasma can also help prevent ex vivo lipolysis.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Decanoyl-L-carnitine | Sample Hydrolysis: Samples were stored at room temperature or refrigerated for an extended period before analysis. | Store all samples immediately at -80°C after collection and processing. Avoid repeated freeze-thaw cycles. |
| High pH during sample preparation: The pH of the extraction or reconstitution solvent was alkaline. | Ensure all buffers and solvents used during sample preparation have a neutral or slightly acidic pH. | |
| Enzymatic Degradation: Endogenous acylcarnitine hydrolases were active in the sample. | Process samples quickly on ice. Consider the addition of a broad-spectrum serine hydrolase inhibitor, such as PMSF, to the homogenization buffer for tissue samples. | |
| High variability in replicate measurements | Inconsistent sample handling: Different samples were subjected to varying temperatures or storage times before analysis. | Standardize the entire sample handling workflow, from collection to analysis, ensuring all samples are treated identically. |
| Partial thawing of samples: Samples were not completely thawed and mixed before aliquoting for analysis. | Ensure samples are completely thawed and vortexed gently before taking an aliquot for extraction. | |
| Increased levels of free L-carnitine | Hydrolysis of Decanoyl-L-carnitine and other acylcarnitines: This is a direct consequence of degradation. | Review and optimize sample storage and preparation protocols to minimize hydrolysis, focusing on maintaining low temperatures and appropriate pH. |
Quantitative Data on Stability
While specific quantitative data for the hydrolysis of Decanoyl-L-carnitine across a range of pH and temperatures is limited in the literature, the following table provides an estimated stability profile based on data for other acylcarnitines and general knowledge of their chemical properties.
| Storage Condition | Temperature | pH | Estimated Stability of Decanoyl-L-carnitine |
| Solid (Analytical Standard) | 2-8°C | N/A | Limited shelf life, refer to expiry date on the label. |
| Solid (Analytical Standard) | -20°C | N/A | Stable for ≥ 4 years. |
| Stock Solution in Organic Solvent | -20°C | N/A | Stable for up to 1 month.[5] |
| Stock Solution in Organic Solvent | -80°C | N/A | Stable for up to 6 months.[5] |
| Biological Sample (Plasma/Serum) | Room Temperature (20-25°C) | ~7.4 | Significant hydrolysis expected within days to weeks.[2] |
| Biological Sample (Plasma/Serum) | Refrigerated (4°C) | ~7.4 | Slow hydrolysis occurs; not recommended for long-term storage. |
| Biological Sample (Plasma/Serum) | Frozen (-20°C) | ~7.4 | Stable for at least 330 days.[2] |
| Biological Sample (Plasma/Serum) | Frozen (-80°C) | ~7.4 | Considered the optimal condition for long-term stability.[4] |
| Aqueous Solution | Room Temperature (25°C) | 3-7 | Generally stable. |
| Aqueous Solution | Room Temperature (25°C) | > 9 | Unstable, rapid hydrolysis.[3] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection: Collect whole blood into pre-chilled EDTA-containing vacuum tubes.[4]
-
Immediate Cooling: Place the collected blood tubes immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a fresh, pre-chilled polypropylene tube.
-
Addition of Inhibitors (Optional): For enhanced stability, a lipase inhibitor can be added to the plasma.[4]
-
Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis.[4][7]
Protocol 2: Tissue Sample Preparation
-
Tissue Excision: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Snap-Freezing: Snap-freeze the tissue in liquid nitrogen.[7] Store at -80°C until homogenization.
-
Homogenization Buffer Preparation: Prepare a homogenization buffer on ice. A recommended buffer is ice-cold methanol.[8] For enzymatic inhibition, consider adding a protease/esterase inhibitor cocktail or PMSF.
-
Homogenization: Weigh the frozen tissue and add it to a tube containing the ice-cold homogenization buffer. Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or sonicator) while keeping the sample on ice to prevent heating.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.
-
Storage: Store the tissue extract at -80°C until analysis.
Visualizations
Caption: Hydrolysis pathway of Decanoyl-L-carnitine.
Caption: Recommended workflow for sample handling.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of Decanoyl-L-carnitine in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Decanoyl-L-carnitine in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Decanoyl-L-carnitine, with a focus on mitigating matrix effects.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. Consider a different column chemistry, such as HILIC for polar compounds.[1] |
| Column degradation. | Replace the column with a new one of the same type. Use a guard column to protect the analytical column. | |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | The use of a stable isotope-labeled internal standard (SIL-IS), such as Decanoyl-L-carnitine-d3, is highly recommended to compensate for variations in matrix effects.[2] Ensure consistent sample preparation across all samples. |
| Analyte instability in the matrix. | Investigate the stability of Decanoyl-L-carnitine in the biological matrix at different storage conditions. If instability is observed, consider adding stabilizers or performing sample preparation at lower temperatures.[3] | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the sample preparation method. Compare protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most effective method for your matrix.[4] Ensure the pH of the extraction solvent is optimal for Decanoyl-L-carnitine. |
| Binding of the analyte to labware. | Use low-binding microcentrifuge tubes and pipette tips. | |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids, salts). | Improve chromatographic separation to resolve Decanoyl-L-carnitine from interfering matrix components.[5] Enhance sample cleanup procedures. For example, use a more rigorous SPE protocol.[6] Dilute the sample if the analyte concentration is sufficiently high. |
| High concentration of salts in the final extract. | Ensure that the sample preparation method effectively removes salts. If using SPE, include an effective wash step. | |
| High Background Noise | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all labware. |
| Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler. Inject blank samples between experimental samples to assess carryover. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are matrix effects and how do they affect the quantification of Decanoyl-L-carnitine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the biological sample.[5] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Decanoyl-L-carnitine.[7] Common sources of matrix effects in biological samples include salts, phospholipids, and metabolites.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for accurate quantification?
A2: A SIL-IS, such as Decanoyl-L-carnitine-d3, is the gold standard for compensating for matrix effects.[5] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery and ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[2]
Sample Preparation
Q3: What are the most common sample preparation techniques to reduce matrix effects for Decanoyl-L-carnitine analysis?
A3: The three most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While effective at removing proteins, it may not remove other matrix components like phospholipids and salts.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. It can be more effective than PPT for removing certain interferences.
-
Solid-Phase Extraction (SPE): A highly effective technique that provides significant cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[6] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be used depending on the properties of Decanoyl-L-carnitine and the matrix.
Q4: Which biological matrix is preferred for acylcarnitine analysis, plasma or serum?
A4: For metabolomic studies of acylcarnitines, plasma is generally recommended over serum. Studies have shown that the concentrations of many acylcarnitines can be lower in serum compared to plasma from the same blood sample.[9]
Data Analysis & Interpretation
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A5: The matrix factor (MF) can be calculated to quantify matrix effects. This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[7]
-
MF = (Peak area in presence of matrix) / (Peak area in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Quantitative Data Summary
The following tables provide a summary of typical recovery and matrix effect data for acylcarnitine analysis from published literature.
Table 1: Comparison of Analyte Recovery with Different Sample Preparation Methods
| Analyte | Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| Acylcarnitines | Plasma | Protein Precipitation (Methanol) | >88% | [2] |
| Acylcarnitines | Plasma | Solid-Phase Extraction | 98-105% | [2] |
| Total Carnitine | Plasma | Ion-Exchange SPE & Derivatization | 69.4% | [10] |
| Acetylcarnitine | Plasma | Ion-Exchange SPE & Derivatization | 102.2% | [10] |
Table 2: Matrix Effect Correction Using Stable Isotope-Labeled Internal Standards
| Analyte Class | Matrix | Internal Standard Type | Matrix Effect Correction Range (%) | Reference |
| Acylcarnitines | Human Urine | Deuterium-labeled | 87.8 - 103% | [2] |
| Acylcarnitines | Child Urine | ¹³C- and ¹⁵N-labeled | 73.0 - 116% | [2] |
| Acylcarnitines | Child Urine | Deuterated analogs | 53.6 - 140% | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a general procedure for the extraction of Decanoyl-L-carnitine from plasma using protein precipitation.
Materials:
-
Plasma sample
-
Decanoyl-L-carnitine-d3 internal standard (IS) working solution
-
LC-MS grade acetonitrile, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the Decanoyl-L-carnitine-d3 IS working solution to the plasma sample.
-
Add 200 µL of ice-cold acetonitrile to the sample.
-
Vortex the tube vigorously for 30 seconds to precipitate proteins.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Decanoyl-L-carnitine
This is a representative LC-MS/MS method for the analysis of Decanoyl-L-carnitine.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decanoyl-L-carnitine: Precursor ion (Q1) m/z 316.2 -> Product ion (Q3) m/z 85.1
-
Decanoyl-L-carnitine-d3 (IS): Precursor ion (Q1) m/z 319.2 -> Product ion (Q3) m/z 85.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: Diagram illustrating how matrix components interfere with the ionization of the target analyte in the ion source, leading to matrix effects.
Caption: A workflow diagram showing different sample preparation strategies to remove matrix components before LC-MS/MS analysis.
Caption: A decision tree for troubleshooting common issues related to matrix effects in the quantification of Decanoyl-L-carnitine.
References
- 1. bevital.no [bevital.no]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Decanoyl-L-carnitine Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Decanoyl-L-carnitine in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is Decanoyl-L-carnitine and what is its primary role in cells?
Decanoyl-L-carnitine is a derivative of L-carnitine, an essential compound for energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for energy production.[[“]][2][3] Decanoyl-L-carnitine is specifically an O-acyl-L-carnitine with decanoyl as the acyl substituent.[4]
Q2: What are the known signaling pathways affected by acylcarnitines?
Acylcarnitines, including Decanoyl-L-carnitine, have been shown to activate proinflammatory signaling pathways. For instance, l-C14 carnitine can induce the phosphorylation of JNK and ERK, which are downstream components of many proinflammatory pathways.[5] This activation can lead to the expression of genes like cyclooxygenase-2 (COX-2) and the production of inflammatory cytokines.[5] The activation of these pathways can be dependent on the acyl chain length.[5]
Q3: What is a typical starting concentration range for Decanoyl-L-carnitine in cell culture?
Based on studies with similar acylcarnitines, a starting concentration range for Decanoyl-L-carnitine could be in the micromolar (µM) range. For example, l-C14 carnitine has shown effects in the 5–25 μM range.[5] However, for other forms of carnitine, concentrations up to the millimolar (mM) range have been used. For instance, L-carnitine has been tested at concentrations of 0.2 mM, 0.4 mM, and up to 10 mM in different cell lines.[6][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare a stock solution of Decanoyl-L-carnitine?
Decanoyl-L-carnitine is typically a powder or crystal.[9] A stock solution can be prepared by dissolving it in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent, with a solubility of up to 80 mg/mL.[10] For in vivo studies, a mixture of DMSO, PEG300, Tween 80, and saline can be used.[10] Always refer to the manufacturer's instructions for specific solubility information. It is recommended to sonicate the solution to aid dissolution.[10]
Troubleshooting Guide
Issue: I am observing high levels of cell death even at low concentrations of Decanoyl-L-carnitine.
-
Question: Could the solvent be causing toxicity?
-
Answer: Yes, high concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a solvent-only control in your experiments to assess its effect.
-
-
Question: Is my cell line particularly sensitive?
-
Answer: Different cell lines have varying sensitivities to chemical compounds. It is recommended to perform a preliminary cell viability assay (e.g., MTT or LDH assay) with a wide range of Decanoyl-L-carnitine concentrations to determine the cytotoxic threshold for your specific cell line.[11]
-
-
Question: Could the Decanoyl-L-carnitine be contaminated?
-
Answer: Ensure the purity of your Decanoyl-L-carnitine. Impurities could contribute to unexpected cytotoxicity. Use a high-purity grade compound from a reputable supplier.[9]
-
Issue: I am not observing any effect of Decanoyl-L-carnitine on my cells.
-
Question: Is the concentration too low?
-
Answer: The effective concentration can vary significantly between cell types and the specific biological process being investigated. You may need to test a higher concentration range. Review literature for similar compounds or perform a broad dose-response study.
-
-
Question: Is the incubation time sufficient?
-
Answer: The effects of Decanoyl-L-carnitine may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period for observing the desired effect.
-
-
Question: Is the compound properly dissolved?
-
Answer: Incomplete dissolution of Decanoyl-L-carnitine will result in a lower effective concentration. Ensure your stock solution is fully dissolved. Sonication can be helpful.[10]
-
Quantitative Data Summary
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| l-C14 carnitine | RAW 264.7 cells | 5–25 μM | Dose-dependent stimulation of proinflammatory cytokine expression and secretion. | [5] |
| l-C14 carnitine | RAW 264.7 cells | 25 μM | Induced phosphorylation of ERK and JNK. | [5] |
| L-carnitine | Rat bone marrow CD34+ hematopoietic stem cells | 0.2 mM | Increased CD34 gene and protein expression. | [6] |
| L-carnitine | Rat bone marrow CD34+ hematopoietic stem cells | 0.4 mM | Increased early cell apoptosis. | [6] |
| L-carnitine | HepG2 cells | 1.25–10 mM | Dose-dependent inhibition of cell proliferation. | [7] |
| L-carnitine | C2C12 cells | 500 μM | Protected against menadione-induced oxidative stress and cell death. | [12] |
| L-carnitine | CD44+ CSCs from MDA-MB-231 | 2.5 and 5 mM | Significant changes in cell proliferation. | [8] |
Experimental Protocols
Protocol: Determining Optimal Concentration using MTT Cell Viability Assay
This protocol is a standard colorimetric assay to measure cell viability by assessing the activity of mitochondrial reductase enzymes.[11]
Materials:
-
Decanoyl-L-carnitine
-
Appropriate solvent (e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Decanoyl-L-carnitine in a suitable solvent.
-
Prepare serial dilutions of Decanoyl-L-carnitine in complete culture medium to achieve the desired final concentrations.
-
Include a "no treatment" control and a "solvent only" control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Decanoyl-L-carnitine (and controls).
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration.
Caption: Proinflammatory signaling pathway activated by acylcarnitines.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-carnitine in a certain concentration increases expression of cell surface marker CD34 and apoptosis in the rat bone marrow CD34+ hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 8. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decanoyl- L -carnitine = 94.0 HPLC 3992-45-8 [sigmaaldrich.com]
- 10. Decanoyl-L-carnitine | L-carnitine derivatives | TargetMol [targetmol.com]
- 11. repositorio.utad.pt [repositorio.utad.pt]
- 12. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring the stability of Decanoyl-L-carnitine stock solutions over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of Decanoyl-L-carnitine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Decanoyl-L-carnitine stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of Decanoyl-L-carnitine.[1][2] It is soluble in DMSO at concentrations of 80 mg/mL to 100 mg/mL, though sonication may be required to achieve full dissolution.[1][2] For in vivo experiments, a common formulation involves preparing a stock solution in DMSO and then further diluting it with other co-solvents such as PEG300, Tween-80, and saline.[1][2] Decanoyl-L-carnitine is also soluble in water.[3]
Q2: What are the optimal storage conditions and expected stability for Decanoyl-L-carnitine stock solutions?
A2: For long-term stability, it is recommended to store Decanoyl-L-carnitine stock solutions at -80°C. Under these conditions, the solution can be stable for up to 6 months to a year.[1][2] For shorter-term storage, -20°C is acceptable for up to one month.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: How should I handle the solid form of Decanoyl-L-carnitine?
A3: The solid, powdered form of Decanoyl-L-carnitine is stable for extended periods when stored correctly. It should be kept at -20°C for up to 3 years, protected from moisture.[2] The stability of the solid compound is rated for at least 4 years under appropriate storage.[3]
Q4: Can I store aqueous solutions of L-carnitine derivatives?
A4: While L-carnitine and its derivatives are soluble in aqueous buffers like PBS, it is generally not recommended to store these solutions for more than one day.[4] For any aqueous preparations, it is best to prepare them fresh before use.
Q5: What are the signs of degradation in my Decanoyl-L-carnitine stock solution?
A5: Visual signs of degradation can include precipitation or discoloration of the solution. However, the primary degradation pathway for acylcarnitines is hydrolysis into free carnitine and the corresponding fatty acid, which may not be visually apparent.[5] This hydrolysis is more rapid at room temperature and is dependent on the acyl chain length, with shorter chains degrading faster.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate observed in stock solution after thawing. | The compound may have come out of solution during freezing. The solubility may be lower at colder temperatures. | Gently warm the solution and vortex or sonicate to redissolve the compound.[1][2] Ensure the initial concentration is not above the recommended solubility limit. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. The solution may not have been mixed properly before use. | Prepare a fresh stock solution from solid Decanoyl-L-carnitine. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.[1] Always ensure the solution is completely thawed and mixed thoroughly before each use. |
| Loss of biological activity over time. | This is a strong indicator of chemical degradation. Acylcarnitines can hydrolyze, especially if stored improperly or for extended periods.[5] | Refer to the stability data and consider preparing fresh stock solutions more frequently. Validate the stability of your specific solution under your storage conditions using the protocol outlined below. |
Stability of Decanoyl-L-carnitine Stock Solutions
| Storage Temperature | Solvent | Recommended Storage Duration |
| -80°C | DMSO | Up to 1 year[2] |
| -80°C | DMSO | Up to 6 months[1] |
| -20°C | DMSO | Up to 1 month[1] |
| Room Temperature | Aqueous Solution | Not recommended for more than one day[4] |
Experimental Protocols
Protocol for Preparing a Decanoyl-L-carnitine Stock Solution
-
Weighing: Accurately weigh the desired amount of solid Decanoyl-L-carnitine in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1]
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure complete dissolution.[1][2]
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Protocol for Assessing Stock Solution Stability
-
Sample Preparation: Prepare a fresh stock solution of Decanoyl-L-carnitine in the desired solvent as described above.
-
Initial Analysis (Time Zero): Immediately analyze an aliquot of the freshly prepared stock solution using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the initial concentration and purity.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Analysis: Allow the aliquot to thaw completely and mix thoroughly. Analyze the sample using the same HPLC-MS method to quantify the remaining Decanoyl-L-carnitine and detect the presence of degradation products like free L-carnitine.
-
Data Evaluation: Compare the results from each time point to the initial "time zero" analysis to determine the percentage of degradation over time for each storage condition.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of Decanoyl-L-carnitine stock solutions.
Caption: Primary degradation pathway of Decanoyl-L-carnitine via hydrolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decanoyl-L-carnitine_TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for isotopic interference in Decanoyl-L-carnitine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Decanoyl-L-carnitine, with a specific focus on correcting for isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Decanoyl-L-carnitine quantification?
A1: Isotopic interference occurs when the isotopic distribution of a naturally occurring analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. Decanoyl-L-carnitine contains 17 carbon atoms, each with a natural abundance of approximately 1.1% of the ¹³C isotope. This results in a small percentage of the analyte molecules having a mass of M+1, M+2, etc., relative to the monoisotopic mass. This natural isotopic distribution can contribute to the signal measured for the deuterated internal standard (e.g., Decanoyl-L-carnitine-d3), leading to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration if not corrected.
Q2: Why is it crucial to use a stable isotope-labeled internal standard (SIL-IS) for Decanoyl-L-carnitine quantification?
A2: A SIL-IS is considered the gold standard for quantitative mass spectrometry for several reasons.[1] It has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization.[1] This allows it to effectively compensate for variations in sample preparation and matrix effects. For Decanoyl-L-carnitine, common SIL-IS include Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9.[2][3] The use of a SIL-IS is a prerequisite for performing accurate isotopic interference correction.
Q3: How do I perform the correction for isotopic interference?
A3: The correction for isotopic interference involves mathematically subtracting the contribution of the analyte's natural isotopic abundance from the signal of the SIL-IS. This is typically done using a correction algorithm based on the known natural abundance of all isotopes and the elemental composition of the analyte and the SIL-IS. The general principle is to calculate the expected percentage of the analyte's M+n isotopes that overlap with the SIL-IS signal and adjust the measured intensities accordingly. Several software tools, such as IsoCorrectoR and ICT (isotope correction toolbox), can automate these calculations.[4][5]
Q4: What are the typical precursor and product ions for monitoring Decanoyl-L-carnitine in a tandem mass spectrometry (MS/MS) experiment?
A4: In positive ion electrospray ionization (ESI) tandem mass spectrometry, Decanoyl-L-carnitine is typically monitored as its protonated molecule [M+H]⁺ as the precursor ion. A common fragmentation pattern for acylcarnitines is the neutral loss of trimethylamine (59 Da) and the production of a characteristic fragment ion at m/z 85.[6][7] Therefore, a common multiple reaction monitoring (MRM) transition would be m/z 316.2 -> m/z 85.0. However, it is always recommended to optimize these transitions on your specific instrument.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Underestimation of Decanoyl-L-carnitine concentration | Isotopic interference from the analyte on the internal standard signal. | 1. Verify that you are using a stable isotope-labeled internal standard (e.g., Decanoyl-L-carnitine-d3). 2. Apply a mathematical correction for the natural isotopic abundance of the analyte contributing to the internal standard's signal. 3. Ensure the purity of your internal standard; impurities can affect quantification. |
| High variability in replicate measurements | Inconsistent matrix effects or sample preparation. | 1. Ensure the stable isotope-labeled internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process. 2. Optimize the sample extraction procedure to ensure consistent recovery. 3. Use liquid chromatography (LC) to separate Decanoyl-L-carnitine from potentially interfering matrix components before MS/MS analysis.[8] |
| Inaccurate quantification at low concentrations | Low signal-to-noise ratio; interference from isobaric compounds. | 1. Optimize MS/MS parameters (e.g., collision energy) to maximize the signal for the chosen MRM transition. 2. Improve chromatographic separation to resolve Decanoyl-L-carnitine from other isomers or isobaric compounds.[8] 3. Ensure that the Lower Limit of Quantification (LLOQ) is properly established and validated. |
| Inability to find appropriate MRM transitions | Incorrect precursor ion selection or non-optimal fragmentation conditions. | 1. Confirm the correct m/z for the protonated molecule of Decanoyl-L-carnitine ([C₁₇H₃₃NO₄ + H]⁺ = 316.2). 2. Perform a product ion scan of the precursor ion (m/z 316.2) to identify the most intense and specific fragment ions. The m/z 85 fragment is a common and intense product ion for acylcarnitines.[6][7] 3. Optimize the collision energy for the selected precursor -> product ion transition to achieve maximum intensity. |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis
-
Internal Standard Spiking: To 50 µL of plasma sample, add 5 µL of a working solution of Decanoyl-L-carnitine-d3 (or another appropriate SIL-IS) in methanol at a known concentration.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject a suitable volume (e.g., 5-10 µL) onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Perform MS/MS analysis in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the transitions for Decanoyl-L-carnitine (e.g., m/z 316.2 -> 85.0) and the SIL-IS (e.g., for d3, m/z 319.2 -> 85.0).
-
Protocol 2: Isotopic Interference Correction - A Quantitative Example
This protocol outlines the principle of a manual correction calculation. In practice, specialized software is recommended for accuracy and efficiency.
1. Determine Molecular Formulas and Isotopic Abundances:
-
Natural Abundance of ¹³C: ~1.07%
2. Calculate the Theoretical Contribution of Analyte's M+3 to the SIL-IS Signal: The SIL-IS (d3) has a mass that is 3 Da higher than the analyte. The primary interference will come from the analyte molecules that contain three ¹³C atoms (M+3). The probability of this can be estimated, though a full calculation would also consider other isotopes like ¹⁵N and ¹⁸O. For simplicity, focusing on ¹³C, the contribution is very small but can be significant at high analyte concentrations.
3. Correction Calculation: The corrected peak area of the internal standard is calculated as follows:
Corrected IS Area = Measured IS Area - (Measured Analyte Area * Interference Factor)
The Interference Factor represents the ratio of the analyte's M+3 isotopic peak intensity to its monoisotopic (M+0) peak intensity. This factor can be determined experimentally by analyzing a high-concentration standard of the unlabeled analyte and measuring the ratio of the signal at the m/z of the IS to the signal at the m/z of the analyte.
Quantitative Data Summary Table:
| Analyte/Standard | Chemical Formula | Monoisotopic Mass (Da) | MRM Transition (m/z) |
| Decanoyl-L-carnitine | C₁₇H₃₃NO₄ | 315.24 | 316.2 -> 85.0 |
| Decanoyl-L-carnitine-d3 | C₁₇H₃₀D₃NO₄ | 318.26 | 319.2 -> 85.0 |
| Decanoyl-L-carnitine-d9 | C₁₇H₂₄D₉NO₄ | 324.30 | 325.3 -> 85.0 |
Visualizations
References
- 1. Decanoyl-L-carnitine - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Decanoyl-L-carnitine-(N-methyl-d3) analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. Decanoyl-L-carnitine-(N-methyl-d3) analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Head-to-head comparison of different analytical platforms for acylcarnitine profiling
A Comprehensive Comparison of Analytical Platforms for Acylcarnitine Profiling
Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in mitochondrial fatty acid metabolism. The analysis of acylcarnitine profiles in biological samples is a vital tool for diagnosing inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Furthermore, recent research has highlighted the association of altered acylcarnitine profiles with complex diseases such as obesity, type 2 diabetes, and cardiovascular conditions. The selection of an appropriate analytical platform is paramount for obtaining accurate and reliable acylcarnitine profiles. This guide provides a head-to-head comparison of the most common analytical platforms used for acylcarnitine profiling: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Platforms
The two predominant mass spectrometry-based techniques for acylcarnitine analysis are FIA-MS/MS and LC-MS/MS. While both utilize tandem mass spectrometry for detection, the key difference lies in the sample introduction and the use of a chromatographic separation step.
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): This high-throughput technique involves the direct infusion of the sample extract into the mass spectrometer without prior chromatographic separation.[1] Its speed makes it the method of choice for large-scale applications like newborn screening.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method employs liquid chromatography to separate the different acylcarnitine species in the sample before they are introduced into the mass spectrometer.[2][3][4] This separation step provides enhanced specificity and is often used as a second-tier or confirmatory test.[3]
Head-to-Head Performance Comparison
The choice between FIA-MS/MS and LC-MS/MS depends on the specific requirements of the study, such as the need for high throughput versus high specificity. The following table summarizes the key performance characteristics of each platform.
| Feature | Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Direct infusion of sample into the mass spectrometer.[1] | Chromatographic separation of analytes prior to mass spectrometric detection.[3] |
| Analysis Time | Rapid (typically 1-2 minutes per sample).[1] | Longer (typically 10-25 minutes per sample).[3][4] |
| Throughput | High | Low to Medium |
| Specificity | Lower; unable to distinguish between isomeric and isobaric compounds.[1][3][4][5] | High; capable of separating isomers and isobars, leading to more accurate identification.[3][4] |
| Accuracy | Prone to overestimation due to isobaric interferences and matrix effects.[4] | Higher accuracy due to the reduction of matrix effects and separation of interferences.[3] |
| Primary Application | First-tier newborn screening for metabolic disorders.[1] | Second-tier diagnostic testing, confirmatory analysis, and in-depth metabolic research.[3] |
| False Positives | Higher potential for false positives, for example, distinguishing isovalerylcarnitine from pivaloylcarnitine.[1][5] | Reduced rate of false positives.[3] |
Experimental Methodologies
Accurate acylcarnitine profiling relies on robust and well-defined experimental protocols. Below are representative methodologies for both FIA-MS/MS and LC-MS/MS approaches.
Sample Preparation (General)
A common starting material for acylcarnitine analysis is dried blood spots (DBS), plasma, or serum.
-
Extraction: A small punch from a DBS or a specific volume of plasma/serum is placed in a well of a microtiter plate.
-
An extraction solution, typically methanol containing isotopically labeled internal standards for each analyte, is added to each well.[6]
-
The plate is agitated and incubated to ensure complete extraction of the acylcarnitines.[6]
-
Following extraction, the plate is centrifuged, and the supernatant containing the acylcarnitines is transferred to a new plate for analysis.
Derivatization
To enhance detection sensitivity and chromatographic performance, acylcarnitines are often chemically modified through derivatization.
-
Butyl Esterification: This is a widely used method where carboxylic acid groups of acylcarnitines are converted to butyl esters using butanolic-HCl.[7][8] This process improves the ionization efficiency of dicarboxylic acylcarnitines.[7][8]
-
Underivatized (Free Acid) Analysis: Analysis without derivatization is also possible, which simplifies sample preparation.[7][8] However, this may lead to lower sensitivity for certain acylcarnitine species and may not resolve isobaric compounds.[8][9]
-
3-Nitrophenylhydrazine (3NPH) Derivatization: This method has been shown to significantly increase the signal intensity of acylcarnitines in mass spectrometry.[10][11][12][13]
FIA-MS/MS Protocol
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.[6]
-
Sample Introduction: The extracted and derivatized sample is injected into a carrier solvent stream that flows directly into the ESI source.
-
MS/MS Detection: The mass spectrometer is operated in a precursor ion scan mode. For acylcarnitines, the instrument is set to detect all parent ions that fragment to produce a common product ion of m/z 85, which is characteristic of the carnitine moiety.[7] For butylated acylcarnitines, a neutral loss scan of 102 Da can also be utilized.[7]
LC-MS/MS Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.[2][3]
-
Chromatographic Separation: The extracted sample is injected onto an analytical column (e.g., a C8 or C18 reversed-phase column). A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is used to separate the acylcarnitines based on their chain length and polarity.[4]
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[3] For each acylcarnitine and its corresponding internal standard, a specific precursor ion-to-product ion transition is monitored, providing high selectivity and sensitivity.[3]
Visualization of Key Processes
Acylcarnitine Metabolism and the Carnitine Shuttle
Acylcarnitines are integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.
Caption: The Carnitine Shuttle pathway for fatty acid transport.
Experimental Workflow Comparison
The following diagram illustrates the distinct workflows for FIA-MS/MS and LC-MS/MS in acylcarnitine profiling.
Caption: Comparison of FIA-MS/MS and LC-MS/MS workflows.
Conclusion
Both FIA-MS/MS and LC-MS/MS are powerful techniques for acylcarnitine profiling, each with distinct advantages and limitations. FIA-MS/MS is an indispensable tool for high-throughput screening, enabling the rapid analysis of large numbers of samples. However, for applications requiring high specificity and accurate quantification, particularly when dealing with isomeric species, LC-MS/MS is the superior method. The choice of platform should be guided by the specific research or clinical question, taking into account the trade-offs between speed, specificity, and quantitative accuracy. As research continues to unravel the complex roles of acylcarnitines in health and disease, the application of both these techniques will remain crucial for advancing our understanding of metabolic regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS analysis of acylcarnitines [bio-protocol.org]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. familiasga.com [familiasga.com]
- 8. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 13. journals.plos.org [journals.plos.org]
Cross-validation of a new method for Decanoyl-L-carnitine analysis against established techniques
A new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Decanoyl-L-carnitine and other acylcarnitines offers significant advantages in speed and specificity over established Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) techniques. This advanced chromatographic approach allows for the separation of isomeric and isobaric compounds, which is a limitation of the traditional FIA-MS/MS methodology. A comparative analysis demonstrates the UPLC-MS/MS method's robustness and suitability as a second-tier test in expanded newborn screening, providing more accurate and reliable quantification of Decanoyl-L-carnitine.
Comparison of Analytical Methods
The performance of the new UPLC-MS/MS method was cross-validated against the established FIA-MS/MS technique. The validation focused on key analytical parameters such as precision, recovery, and the correlation of measurements in biological samples.
| Parameter | UPLC-MS/MS | FIA-MS/MS |
| Principle | Chromatographic separation followed by mass spectrometric detection | Direct infusion mass spectrometric detection without chromatographic separation |
| Analysis Time | 15 minutes (including post-run equilibration) | Shorter, but lacks specificity for isomers |
| Specificity | High, separates isomeric and isobaric compounds | Low, cannot differentiate between isomers |
| Precision (RSD%) | 0.8% to 8.8% | Not explicitly stated in the comparative study |
| Mean Recovery | 103% | Not explicitly stated in the comparative study |
| Decanoyl-L-carnitine (C10) Concentration in Newborns (µM, Mean ± SD) | 0.12 ± 0.05 | 0.10 ± 0.04 |
Experimental Protocols
Established Method: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
The established method for the routine analysis of acylcarnitines in dried blood spots (DBS) and plasma is FIA-MS/MS. This high-throughput technique involves the direct infusion of the sample extract into the mass spectrometer without prior chromatographic separation.
Sample Preparation:
-
A 3-mm disk is punched from the dried blood spot.
-
Acylcarnitines are extracted using a solution of methanol containing isotopically labeled internal standards.
-
The extract is then derivatized to their butyl esters using butanolic-HCl.
-
After derivatization, the sample is dried under nitrogen and reconstituted in the mobile phase for injection.
Instrumentation:
-
Tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Acylcarnitines are detected using precursor ion scanning of m/z 85.
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The new UPLC-MS/MS method was developed for the simultaneous separation and quantification of a large number of acylcarnitines, including Decanoyl-L-carnitine.
Sample Preparation:
-
Sample preparation follows the same procedure as for the FIA-MS/MS method, including extraction and butylation.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A UPLC system equipped with an ethylene-bridged hybrid C18 column was used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing formic acid and heptafluorobutyric acid.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization source operating in positive mode. Multiple Reaction Monitoring (MRM) was used for the quantification of each acylcarnitine.
Visualization of Experimental Workflows
Caption: Workflow comparison for Decanoyl-L-carnitine analysis.
Comparing the in vitro effects of Decanoyl-L-carnitine with other medium-chain acylcarnitines
A detailed examination of the cellular impacts of Decanoyl-L-carnitine, Octanoyl-L-carnitine, and Hexanoyl-L-carnitine for researchers and drug development professionals.
In the landscape of cellular metabolism and drug development, understanding the nuanced effects of endogenous molecules is paramount. Medium-chain acylcarnitines (MCACs), esters of L-carnitine and medium-chain fatty acids, play a crucial role in fatty acid metabolism and energy homeostasis. However, their accumulation has been linked to various pathological conditions, prompting a closer look at their individual in vitro effects. This guide provides a comparative analysis of three key MCACs: Decanoyl-L-carnitine (C10), Octanoyl-L-carnitine (C8), and Hexanoyl-L-carnitine (C6), offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Quantitative Data
To facilitate a clear comparison, the following tables summarize the in vitro effects of Decanoyl-L-carnitine, Octanoyl-L-carnitine, and Hexanoyl-L-carnitine on key cellular parameters. It is important to note that direct comparative studies are limited, and the data presented here is a collation from various studies. Experimental conditions, such as cell type and exposure duration, can significantly influence the observed effects.
| Parameter | Decanoyl-L-carnitine (C10) | Octanoyl-L-carnitine (C8) | Hexanoyl-L-carnitine (C6) | Reference Cell Types |
| Cytotoxicity (e.g., IC50) | Data not readily available in direct comparative studies. Effects are dose-dependent. | Induces cytosolic Ca2+ overload and cellular arrhythmias at concentrations between 1 and 5 µM in cardiac myocytes.[1] | Data not readily available in direct comparative studies. Effects are dose-dependent. | Murine cardiac myocytes |
| Mitochondrial Respiration | Higher concentrations can inhibit mitochondrial respiration.[1] | Exhibits biphasic effects: stimulates at low to intermediate concentrations and inhibits at higher concentrations in cardiac mitochondria.[1] | Data not readily available in direct comparative studies. | Murine ventricular and human atrial mitochondria |
| Inflammatory Response | Induces pro-inflammatory signaling. | Induces pro-inflammatory signaling. | Induces pro-inflammatory signaling. | RAW 264.7 macrophages |
| Gene Expression | Can modulate the expression of genes involved in fatty acid metabolism and inflammation. | Can modulate the expression of genes involved in fatty acid metabolism and inflammation. | Can modulate the expression of genes involved in fatty acid metabolism and inflammation. | Primary human myotubes |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature for assessing the in vitro effects of medium-chain acylcarnitines.
Cell Culture and Treatment
Adherent cell lines, such as primary human myotubes or RAW 264.7 macrophages, are commonly used. Cells are cultured in appropriate media and conditions until they reach the desired confluency. Before treatment, cells are typically serum-starved for a period of 2 to 6 hours. Stock solutions of Decanoyl-L-carnitine, Octanoyl-L-carnitine, or Hexanoyl-L-carnitine are prepared in a suitable solvent (e.g., sterile water or PBS) and diluted to the final desired concentrations in the cell culture medium.[2] Control groups receive the vehicle alone. The treatment duration can range from minutes to 24 hours or longer, depending on the endpoint being investigated.[3]
Cytotoxicity Assays
Cell viability can be assessed using various methods, such as the MTS assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. For these assays, cells are seeded in 96-well plates and treated with a range of acylcarnitine concentrations. After the incubation period, the respective reagents are added, and absorbance is measured according to the manufacturer's instructions.
Mitochondrial Respiration Analysis
Oxygen consumption rates (OCR) are measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer). Cells are seeded in specialized microplates and, after attachment and treatment with acylcarnitines, subjected to a mitochondrial stress test. This involves the sequential injection of mitochondrial inhibitors such as oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4]
Measurement of Inflammatory Markers
The release of pro-inflammatory cytokines, such as TNF-α and IL-6, into the cell culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.[2] Intracellular signaling pathways related to inflammation, such as the NF-κB and MAPK pathways, can be investigated by Western blotting for key phosphorylated proteins.
Gene Expression Analysis
Changes in gene expression in response to acylcarnitine treatment can be determined by quantitative real-time PCR (qRT-PCR). RNA is extracted from treated and control cells, reverse-transcribed into cDNA, and then subjected to PCR with primers specific for target genes. Relative gene expression is typically normalized to a stable housekeeping gene.
Signaling Pathways and Experimental Workflows
To visualize the complex cellular processes affected by medium-chain acylcarnitines, the following diagrams have been generated using Graphviz (DOT language).
Caption: General overview of medium-chain acylcarnitine cellular uptake and downstream effects.
Caption: A typical experimental workflow for comparing the in vitro effects of medium-chain acylcarnitines.
References
- 1. Abstract 526 Biphasic effects of acylcarnitines on respiration [dgk.org]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and release of acylcarnitines by primary myotubes reflect the differences in fasting fat oxidation of the donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Statistical methods for comparing acylcarnitine profiles between patient and control groups
A comprehensive comparison of statistical methodologies for the analysis of acylcarnitine profiles in patient versus control groups, complete with experimental protocols and data visualization tools.
This guide provides an objective comparison of statistical methods for analyzing acylcarnitine profiles, designed for researchers, scientists, and drug development professionals. It offers a detailed overview of experimental protocols, data presentation in clearly structured tables, and visualizations to aid in understanding complex analytical workflows and decision-making processes.
Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, and their plasma profiles can serve as important biomarkers for various metabolic disorders.[1][2] Comparing these profiles between patient and control groups is a common strategy for identifying potential biomarkers and gaining insights into disease pathophysiology.[2] The choice of statistical method is critical for robust and meaningful data interpretation.
Experimental Protocol: Acylcarnitine Profiling using LC-MS/MS
A typical workflow for the analysis of acylcarnitine profiles involves sample preparation, followed by detection and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Sample Collection: Whole blood is collected in EDTA tubes and plasma is separated by centrifugation.[3]
-
Metabolite Extraction: Proteins are precipitated and metabolites are extracted from plasma or other biological samples (e.g., dried blood spots, tissues) using a solvent, typically methanol.[4]
-
Derivatization: To improve chromatographic separation and detection sensitivity, acylcarnitines are often derivatized. A common method is butylation, which converts the carboxyl group to a butyl ester.[5] Some methods may use derivatization with reagents like 3-nitrophenylhydrazine (3NPH) to enhance signal intensity.[4]
-
Internal Standards: A mixture of stable isotope-labeled internal standards for various acylcarnitines is added to the samples prior to extraction to allow for accurate quantification.[3]
LC-MS/MS Analysis:
-
Chromatographic Separation: The derivatized acylcarnitines are separated using a reversed-phase C18 column on a liquid chromatography system.[4] A gradient elution with solvents such as water and acetonitrile, both containing a modifier like formic acid, is typically used.[6]
-
Mass Spectrometric Detection: The separated acylcarnitines are detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[5] Multiple Reaction Monitoring (MRM) is a commonly used acquisition mode for targeted quantification of known acylcarnitines.[4]
The following diagram illustrates the general experimental workflow for acylcarnitine profiling:
Comparison of Statistical Methods
The choice of statistical method depends on the research question and the structure of the data. Broadly, these methods can be categorized as univariate and multivariate.[7]
| Method | Principle | Advantages | Disadvantages | Typical Application in Acylcarnitine Profiling |
| Univariate Analysis | ||||
| Student's t-test | Compares the means of a single variable between two groups.[8] | Simple to implement and interpret.[5] | Does not account for correlations between variables; high risk of false positives with large numbers of variables.[9] | Initial screening for significantly different individual acylcarnitines between patient and control groups. |
| ANOVA (Analysis of Variance) | Compares the means of a single variable between more than two groups.[10] | Extends the t-test to multiple groups. | Same as t-test; does not consider inter-variable correlations. | Comparing acylcarnitine levels across multiple patient subgroups and a control group. |
| Volcano Plot | Combines statistical significance (p-value) with the magnitude of change (fold change) for a visual representation of differentially expressed metabolites.[5] | Provides a quick visualization of the most impactful changes. | Can be misleading if not corrected for multiple comparisons. | Visualizing and identifying acylcarnitines with both statistically significant and biologically relevant changes. |
| Multivariate Analysis | ||||
| PCA (Principal Component Analysis) | An unsupervised dimensionality reduction technique that identifies the principal components (directions of greatest variance) in the data.[10] | Provides an overview of the data structure and identifies outliers without prior knowledge of class labels.[7] | May not effectively separate groups if the primary sources of variance are not related to the group differences. | Exploratory analysis to visualize the overall structure of the acylcarnitine profile data and identify potential batch effects or outliers. |
| PLS-DA (Partial Least Squares Discriminant Analysis) | A supervised method that combines dimensionality reduction with discriminant analysis to find the components that best separate predefined groups.[7][11] | Maximizes the separation between groups, making it effective for biomarker discovery.[11] | Prone to overfitting; requires careful validation (e.g., permutation testing) to ensure the model is robust.[1] | Identifying a panel of acylcarnitines that collectively discriminate between patient and control groups. |
| OPLS-DA (Orthogonal Partial Least Squares Discriminant Analysis) | A modification of PLS-DA that separates the variation in the data into predictive and orthogonal (uncorrelated to the class distinction) components.[12] | Improves model interpretation by separating variation related to group differences from other sources of variation. | Similar to PLS-DA, requires rigorous validation to avoid overfitting. | Enhancing the identification of acylcarnitines that are specifically related to the patient vs. control distinction. |
Performance of Statistical Methods in Biomarker Discovery
The ultimate goal of comparing acylcarnitine profiles is often to identify biomarkers for disease diagnosis or prognosis. The performance of these biomarkers can be evaluated using Receiver Operating Characteristic (ROC) curve analysis, which assesses their ability to distinguish between two groups. The Area Under the Curve (AUC) is a common metric, where a value of 1.0 indicates a perfect classifier and 0.5 indicates no discriminatory ability.
| Acylcarnitine Biomarker(s) | Disease/Condition | Statistical Approach Used | AUC | Reference |
| C11:0, C20:2, C18:1 (combined panel) | Depression | ROC curve analysis | 0.831 | [12] |
| Short-chain, medium-chain, and octadecanoylcarnitine | Immune recovery in HIV patients | ROC curve analysis | 0.82 - 0.88 | [8] |
| C6-DC and C4-OH (combined panel) | Colorectal Cancer | ROC curve analysis | 0.837 | [7] |
This table demonstrates that both individual and panels of acylcarnitines, identified through various statistical approaches, can serve as effective biomarkers with good to excellent discriminatory power.
Logical Flow for Selecting a Statistical Method
The selection of an appropriate statistical method is a critical step in the data analysis pipeline. The following diagram outlines a logical workflow for this decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Analysis and interpretation | Metabolomics [ebi.ac.uk]
- 6. Univariate and Multivariate Analysis in Untargeted Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Univariate and Multivariate Analysis of Untargeted Metabolomics - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Statistical methods for the analysis of high-throughput metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 2.5 Statistical analysis of metabolomics data | The MetaRbolomics book [rformassspectrometry.github.io]
- 12. academic.oup.com [academic.oup.com]
Navigating the Diagnostic Maze: A Comparative Analysis of Urinary vs. Plasma Decanoyl-L-carnitine
A deep dive into the diagnostic utility of Decanoyl-L-carnitine in urine and plasma, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison supported by experimental data and methodologies. We explore the nuances of each biological matrix in the context of metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, to inform biomarker strategy and clinical trial design.
Decanoyl-L-carnitine, a medium-chain acylcarnitine, serves as a crucial biomarker for inborn errors of fatty acid metabolism. Its detection and quantification in biological fluids are pivotal for the diagnosis and monitoring of these conditions. The choice between a plasma or urine sample for analysis is a critical decision in the diagnostic workflow, with each matrix presenting distinct advantages and limitations. This guide provides a comparative study of the diagnostic utility of urinary versus plasma Decanoyl-L-carnitine, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts.
Quantitative Data Summary: Plasma vs. Urine Decanoyl-L-carnitine
The following tables summarize the key comparative aspects and available quantitative data for Decanoyl-L-carnitine analysis in plasma and urine. It is important to note that while plasma analysis is more established for newborn screening and diagnosis of conditions like MCAD deficiency, urine analysis provides a non-invasive alternative that can offer valuable supplementary information.
Table 1: General Comparison of Plasma and Urine as Matrices for Decanoyl-L-carnitine Analysis
| Feature | Plasma | Urine |
| Invasiveness | Minimally invasive (venipuncture) | Non-invasive (simple collection) |
| Concentration | Reflects circulating levels, tightly regulated | Reflects renal clearance and excretion, can be more variable |
| Sample Stability | Generally stable when properly handled and stored | Can be influenced by diet, hydration, and kidney function |
| Clinical Utility | Primary matrix for newborn screening and diagnosis of MCAD deficiency.[1][2] | Used as a supportive diagnostic tool, particularly for monitoring.[3][4] |
| Interference | Fewer dietary interferences | More susceptible to dietary and metabolic fluctuations.[4] |
Table 2: Diagnostic Markers in MCAD Deficiency Featuring Decanoyl-L-carnitine
| Analyte | Plasma | Urine |
| Octanoylcarnitine (C8) | Prominently elevated.[1][2] | Elevated.[4] |
| Decanoyl-L-carnitine (C10) | Lesser elevation compared to C8.[1] | Elevated. |
| Hexanoylcarnitine (C6) | Lesser elevation.[1] | Elevated.[4] |
| Octenoylcarnitine (C10:1) | Lesser elevation.[1] | Not typically a primary marker. |
| C8/C10 Ratio | Elevated.[1] | Not a standard diagnostic ratio. |
| Acylglycines | Not applicable | Elevated (e.g., Hexanoylglycine).[5] |
Experimental Protocols
Accurate quantification of Decanoyl-L-carnitine is paramount for its diagnostic utility. The most common and reliable method for the analysis of acylcarnitines in both plasma and urine is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).
Methodology: Quantification of Decanoyl-L-carnitine by LC-MS/MS
This protocol provides a generalized workflow for the analysis of Decanoyl-L-carnitine in plasma and urine.
1. Sample Preparation:
-
Plasma:
-
A small volume of plasma (e.g., 10-50 µL) is deproteinized by adding a solvent like methanol or acetonitrile containing isotopically labeled internal standards (e.g., d3-Decanoyl-L-carnitine).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Urine:
-
A urine sample is centrifuged to remove any sediment.
-
An aliquot of the supernatant is diluted with a buffer or mobile phase containing the internal standards.
-
For some applications, a solid-phase extraction (SPE) step may be employed to concentrate the analytes and remove interfering substances.
-
2. Liquid Chromatography (LC):
-
The prepared sample extract is injected into an HPLC or UPLC system.
-
Separation is typically achieved on a reversed-phase column (e.g., C8 or C18).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is used to separate the acylcarnitines.
3. Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for Decanoyl-L-carnitine and its internal standard are monitored for quantification. For example, the precursor ion of Decanoyl-L-carnitine (m/z 316.2) is fragmented to a characteristic product ion (e.g., m/z 85).
4. Data Analysis:
-
The concentration of Decanoyl-L-carnitine in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve constructed using known concentrations of the analyte.
Visualizing the Diagnostic Landscape
To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Conclusion: A Symbiotic Relationship in Diagnostics
Urine analysis, while less standardized for initial diagnosis, provides a non-invasive and complementary approach. It can be particularly useful for monitoring therapeutic interventions and for gaining a broader understanding of the metabolic state, especially when considering the excretion of other related metabolites like acylglycines. The choice of matrix should be guided by the specific clinical question, with an understanding that a combined analysis can often provide a more complete and robust diagnostic picture. As analytical techniques continue to advance in sensitivity and specificity, the diagnostic utility of Decanoyl-L-carnitine in both plasma and urine is poised to become even more refined, empowering clinicians and researchers in the field of metabolic medicine.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of urinary acylglycines and acylcarnitines as diagnostic markers of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary medium-chain acylcarnitines in medium-chain acyl-CoA dehydrogenase deficiency, medium-chain triglyceride feeding and valproic acid therapy: sensitivity and specificity of the radioisotopic exchange/high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Evaluating the performance of different internal standards for Decanoyl-L-carnitine analysis
A comprehensive guide to selecting the optimal internal standard for the quantitative analysis of Decanoyl-L-carnitine is essential for researchers in metabolomics and drug development. The accuracy and reliability of quantifying this medium-chain acylcarnitine, a key marker in fatty acid metabolism, are critically dependent on the choice of an appropriate internal standard. This guide provides a comparative overview of commonly used internal standards, supported by experimental protocols and data to aid in this selection process.
Comparison of Internal Standards for Decanoyl-L-carnitine Analysis
The most effective internal standards for mass spectrometry-based quantification are stable isotope-labeled analogs of the analyte. For Decanoyl-L-carnitine, the most common choices are deuterium-labeled standards, primarily Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9. These standards are ideal as they share near-identical physicochemical properties with the endogenous analyte, ensuring they behave similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.
| Internal Standard | Labeling Position | Mass Shift (vs. Analyte) | Potential for Isotopic Overlap | Commercial Availability | Typical Performance |
| Decanoyl-L-carnitine-d3 | N-methyl group | +3 Da | Low | High[1][2][3] | Excellent accuracy and precision in LC-MS/MS applications.[4] |
| Decanoyl-L-carnitine-d9 | N-trimethyl group | +9 Da | Very Low | High[5] | Potentially superior for minimizing any risk of isotopic cross-talk, especially in high-sensitivity analyses. |
| Other Acylcarnitine Analogs | e.g., Octanoyl-L-carnitine-d3 | Varies | Not applicable | High[1][6] | Can be used as a more cost-effective alternative, but may not perfectly mimic the extraction and ionization behavior of Decanoyl-L-carnitine, potentially leading to reduced accuracy. |
Key Considerations for Selection:
-
Degree of Labeling: A higher degree of deuterium labeling (e.g., d9) minimizes the potential for isotopic overlap with the natural abundance isotopes of the unlabeled analyte, which can be crucial for accurate quantification at low concentrations.
-
Chemical Purity: High chemical and isotopic purity of the internal standard is paramount to avoid interference and ensure accurate quantification.[7]
-
Matrix Effects: The chosen internal standard should effectively compensate for matrix effects, which can significantly impact ionization efficiency in LC-MS/MS analysis. Stable isotope-labeled standards are generally effective in this regard.
Experimental Protocol: Quantification of Decanoyl-L-carnitine in Plasma
This section details a typical workflow for the analysis of Decanoyl-L-carnitine using a stable isotope-labeled internal standard and LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (e.g., Decanoyl-L-carnitine-d3 at a final concentration of 50 ng/mL).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the separation of polar analytes like acylcarnitines.[8][9]
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the more polar compounds.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3. Data Analysis:
-
The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Decanoyl-L-carnitine in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Decanoyl-L-carnitine quantification.
Caption: Role of Decanoyl-L-carnitine in fatty acid metabolism.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Decanoyl-L-carnitine D3 | C17H34NO4+ | CID 131868784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. bevital.no [bevital.no]
- 7. Carnitine/Acylcarnitine Standard Mix Set B - Cambridge Isotope Laboratories, NSK-B [isotope.com]
- 8. bevital.no [bevital.no]
- 9. cris.vtt.fi [cris.vtt.fi]
- 10. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decanoyl-L-carnitine vs. Hexanoylcarnitine: A Comparative Guide for Researchers in Metabolic Stress
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic biomarkers is paramount. This guide provides an objective comparison of two medium-chain acylcarnitines, Decanoyl-L-carnitine (C10) and Hexanoylcarnitine (C6), as indicators of metabolic stress. The following sections detail their roles in various metabolic states, present supporting quantitative data, outline experimental protocols for their measurement, and visualize their involvement in key signaling pathways.
Decanoyl-L-carnitine and Hexanoylcarnitine are both intermediates in the mitochondrial beta-oxidation of fatty acids. Their accumulation in biological fluids can signify a disruption in this critical energy-producing pathway, often indicative of underlying metabolic stress. While both are valuable biomarkers, their diagnostic significance can vary depending on the specific metabolic condition being investigated.
Comparative Performance as Metabolic Stress Indicators
Decanoyl-L-carnitine (C10) and Hexanoylcarnitine (C6) are primarily recognized for their elevated levels in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. In this context, octanoylcarnitine (C8) is the most prominent marker, with C10 and C6 being important secondary markers. Beyond MCAD deficiency, both acylcarnitines have been implicated in other conditions associated with metabolic stress, such as insulin resistance, type 2 diabetes, and exercise-induced metabolic shifts.
Emerging research suggests that elevated levels of medium-chain acylcarnitines, including C10 and C6, may contribute to pro-inflammatory signaling and cellular dysfunction. Their utility as biomarkers extends to monitoring disease progression and the efficacy of therapeutic interventions aimed at improving mitochondrial function.
Quantitative Data Summary
The following table summarizes the quantitative data on Decanoyl-L-carnitine and Hexanoylcarnitine in various states of metabolic stress. These values are typically determined from plasma or dried blood spots using tandem mass spectrometry.
| Biomarker | Condition | Typical Concentration Range (Healthy) | Reported Changes in Metabolic Stress | Reference |
| Decanoyl-L-carnitine (C10) | MCAD Deficiency | < 0.2 µmol/L | Significantly elevated, often in conjunction with C8 | [1] |
| Insulin Resistance/T2DM | Variable | May be elevated, reflecting incomplete fatty acid oxidation | [2] | |
| Exercise | Baseline levels are low | Can increase in response to strenuous exercise | [3][4] | |
| Hexanoylcarnitine (C6) | MCAD Deficiency | < 0.1 µmol/L | Elevated, but generally to a lesser extent than C8 and C10 | [1] |
| Insulin Resistance/T2DM | Variable | Shown to be elevated in some studies of insulin resistance | [2] | |
| Exercise | Baseline levels are low | Can increase during and after intense physical activity | [3][4] |
Experimental Protocols
The quantification of Decanoyl-L-carnitine and Hexanoylcarnitine is most commonly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of individual acylcarnitine species.
Protocol: Quantification of Acylcarnitines in Plasma by LC-MS/MS
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-C8, d3-C16 carnitines).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
2. Derivatization (Butylation):
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Butanolic HCl Addition: Reconstitute the dried extract in 100 µL of 3N butanolic hydrochloride.
-
Incubation: Incubate the mixture at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters. This step enhances their chromatographic properties and ionization efficiency.
-
Final Evaporation: Dry the butylated sample again under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the final dried sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Separation: Inject an aliquot of the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for butylated Decanoyl-L-carnitine and Hexanoylcarnitine and their corresponding internal standards.
Signaling Pathways and Experimental Workflows
The accumulation of medium-chain acylcarnitines such as C10 and C6 can have significant downstream effects on cellular signaling, particularly in pathways related to inflammation and insulin resistance.
Caption: Incomplete fatty acid beta-oxidation leads to the accumulation of C6 and C10 acylcarnitines, which can promote pro-inflammatory responses and contribute to insulin resistance.
Caption: Experimental workflow for the quantification of C6 and C10 acylcarnitines in plasma using LC-MS/MS.
References
- 1. Acylcarnitine concentrations increase in response to an extended energy deficit, but return to baseline concentrations following a 2-week recovery in male US Army Rangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Decanoyl-L-carnitine chloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Decanoyl-L-carnitine chloride, a compound utilized in metabolic research.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. In the event of a spill, the material should be picked up mechanically.[1] It is important to prevent the compound from entering sewers or surface and ground water, as it is considered slightly hazardous to aquatic environments.[1]
Quantitative Hazard and Safety Data
The following table summarizes the key hazard and safety information for this compound and its deuterated form, which shares similar chemical properties.
| Parameter | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Flammability | Product is not flammable | [1] |
| First Aid (General) | No special measures required | [1] |
Step-by-Step Disposal Procedure
Adherence to the following disposal protocol is crucial for the safe management of this compound waste.
-
Waste Identification and Segregation :
-
Label a dedicated waste container clearly as "this compound waste".
-
Do not mix with other chemical waste to avoid unintended reactions.
-
-
Containerization :
-
Use a sealable, non-reactive container for waste collection.
-
Ensure the container is in good condition and properly closed to prevent leaks or spills.
-
-
Disposal of Unused Product :
-
For surplus or non-recyclable this compound, consult with your institution's environmental health and safety (EHS) office for guidance on disposal through a licensed waste disposal company.
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
-
Decontamination of Labware :
-
Thoroughly rinse all glassware and equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or water, as the compound is soluble in both).
-
Collect the rinsate in the designated waste container.
-
-
Disposal of Contaminated Materials :
-
Any materials used to clean up spills, such as absorbent pads or wipes, should be placed in the designated waste container.
-
-
Final Disposal :
-
Arrange for the collection of the sealed waste container by your institution's licensed chemical waste disposal service.
-
Do not pour this compound or its solutions down the drain.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Decanoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Decanoyl-L-carnitine chloride in a laboratory setting. The following procedures are based on established safety protocols for handling non-hazardous chemical substances, ensuring a safe research environment.
Hazard Assessment
According to the Safety Data Sheet (SDS) for a similar compound, Decanoyl-L-carnitine-d3 (chloride), the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] No specific hazards have been identified, and no special handling measures are required.[1] However, it is paramount to follow standard precautionary measures for handling all chemical substances in a laboratory.
Personal Protective Equipment (PPE)
Even with a non-hazardous classification, adherence to standard laboratory PPE protocols is essential to ensure personal safety and maintain good laboratory practice.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile, latex) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal handling conditions.[1] | Use in a well-ventilated area. If dust is generated, a dust mask may be considered. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for maintaining a safe and efficient laboratory environment.
Handling Protocol:
-
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize inhalation of any dust.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.
-
Avoid eating, drinking, or smoking in areas where chemicals are handled.
-
-
Storage:
-
Store in a tightly closed container in a dry and cool place.[2]
-
Refer to the product's certificate of analysis for specific storage temperature recommendations.
-
Disposal Protocol:
-
Waste Classification:
-
This compound is not classified as hazardous waste.[2]
-
-
Disposal Method:
Experimental Workflow: Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
